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  • Product: (+)-2-Butyl butyrate
  • CAS: 116836-55-6

Core Science & Biosynthesis

Foundational

Deciphering the Biosynthesis of (+)-2-Butyl Butyrate: Mechanistic Pathways and Analytical Workflows in Fruit Volatile Ecology

Executive Summary Volatile organic compounds (VOCs) are the biochemical signatures of fruit ripening, playing critical roles in plant ecology, agricultural quality, and flavor chemistry. Among these, (+)-2-butyl butyrate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Volatile organic compounds (VOCs) are the biochemical signatures of fruit ripening, playing critical roles in plant ecology, agricultural quality, and flavor chemistry. Among these, (+)-2-butyl butyrate (also known as sec-butyl butyrate) stands out as a high-value chiral ester that imparts distinct sweet, fruity, and ethereal notes to fruits such as strawberries, apples, and papayas[1][2]. For researchers in synthetic biology and drug development, understanding the stereospecific biosynthesis of this ester offers a blueprint for engineering microbial cell factories and developing novel chiral therapeutics. This whitepaper deconstructs the enzymatic pathways governing (+)-2-butyl butyrate formation, details the kinetics of the keystone enzyme—alcohol acyltransferase (AAT)—and outlines self-validating experimental protocols for its characterization.

The Chemo-Ecology and Precursor Dynamics of (+)-2-Butyl Butyrate

The biosynthesis of (+)-2-butyl butyrate is not a singular event but the convergence of two distinct metabolic cascades: the generation of a specific acyl-CoA donor (butyryl-CoA) and the enantioselective reduction of a ketone to a chiral alcohol ((+)-2-butanol).

  • Acyl-CoA Sourcing: Butyryl-CoA is predominantly derived from the β-oxidation of fatty acids during fruit ripening. As cell membranes undergo regulated degradation, liberated free fatty acids are catabolized into shorter-chain acyl-CoAs.

  • Chiral Alcohol Formation: The precursor (+)-2-butanol is formed via the stereospecific reduction of 2-butanone. This reaction is catalyzed by secondary alcohol dehydrogenases (SADH). The chirality is critical; biological receptors (both human olfactory receptors and pharmacological targets) are highly stereoselective. The (+)-enantiomer is the preferred substrate in specific fruit cultivars, driving the unique sensory profile of the final ester.

The Catalytic Keystone: Alcohol Acyltransferases (AATs)

The terminal step in (+)-2-butyl butyrate biosynthesis is the condensation of (+)-2-butanol and butyryl-CoA, catalyzed by Alcohol Acyltransferases (AATs)[3]. Enzymes such as SAAT (from Fragaria × ananassa, strawberry) and AAAT (from Malus domestica, apple) are the primary drivers of this esterification[4].

AATs exhibit a fascinating evolutionary compromise: they possess broad substrate promiscuity (allowing a single fruit to produce a complex bouquet of esters) yet maintain distinct kinetic preferences. The causality behind this preference lies in the binding pocket's steric constraints. SAAT, for instance, shows limited activity when coupling 2-butanol with acetyl-CoA due to the short chain length of the acetyl donor failing to optimally stabilize the secondary alcohol within the active site. However, when butyryl-CoA is introduced, hydrophobic interactions increase, leading to a dramatic spike in catalytic efficiency[4].

BiosynthesisPathway FA Fatty Acid Catabolism ButyrylCoA Butyryl-CoA (Acyl Donor) FA->ButyrylCoA β-oxidation AAT Alcohol Acyltransferase (SAAT / AAAT) ButyrylCoA->AAT Acyl Transfer Ketone 2-Butanone (Precursor) Butanol (+)-2-Butanol (Chiral Alcohol) Ketone->Butanol SADH (Stereospecific) Butanol->AAT Nucleophilic Attack Product (+)-2-Butyl Butyrate (Volatile Ester) AAT->Product Esterification (- CoA-SH)

Biosynthesis of (+)-2-butyl butyrate via AAT-catalyzed stereospecific esterification.

Quantitative Kinetic Profiling of SAAT

To understand the enzymatic preference for (+)-2-butyl butyrate formation, we must examine the relative activities of AATs. The following table summarizes the substrate specificity of recombinant SAAT when reacting with various alcohols and acyl-CoAs[4]. The data clearly demonstrates the enzyme's preference for medium-chain acyl donors (butyryl-CoA) when paired with secondary alcohols (2-butanol).

Alcohol SubstrateAcyl-CoA DonorRelative SAAT Activity (%)Biological Implication
2-ButanolAcetyl-CoA15 ± 1Poor steric stabilization in active site
2-Butanol Butyryl-CoA 75 ± 1 Optimal conformation for (+)-2-butyl butyrate
2-ButanolHexanoyl-CoA50 ± 5Steric hindrance from longer carbon chain
1-ButanolAcetyl-CoA11 ± 2Low affinity for primary alcohol + short acyl
1-ButanolButyryl-CoA81 ± 11High affinity for primary alcohol + medium acyl

Table 1: Substrate specificity of recombinant SAAT. Activity is measured as a percentage relative to the highest observed esterification rate. Data adapted from functional characterization studies of strawberry volatile enzymes[4].

Self-Validating Experimental Methodologies

To ensure high trustworthiness and reproducibility, the protocols for characterizing (+)-2-butyl butyrate biosynthesis must be self-validating. This means incorporating internal standards, negative controls (denatured enzyme), and chiral chromatography to confirm stereospecificity.

Protocol: In Vitro AAT Esterification and Chiral GC-MS Analysis

Objective: To quantify the specific formation of (+)-2-butyl butyrate using recombinant AAT and confirm the enantiomeric excess. Causality: Using a chiral GC column is mandatory because standard columns cannot resolve (+)- and (-)-2-butyl butyrate, which would obscure the stereospecific fidelity of the enzyme.

  • Enzyme Preparation: Express recombinant SAAT or AAAT in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography[3]. Dialyze into 50 mM Tris-HCl (pH 7.5) containing 10% glycerol to maintain structural stability.

  • Reaction Assembly: In a 2 mL glass vial, combine 50 µg of purified AAT, 20 mM (+)-2-butanol, and 0.1 mM butyryl-CoA in 500 µL of reaction buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT).

    • Self-Validation Step: Prepare a parallel control reaction using heat-denatured AAT (boiled at 95°C for 10 mins) to account for non-enzymatic spontaneous esterification.

  • Incubation: Seal the vials with PTFE-lined caps and incubate at 30°C for 30 minutes with gentle agitation (150 rpm).

  • Extraction: Terminate the reaction by adding 500 µL of high-purity hexane containing 1 mM nonane as an internal standard. Vortex vigorously for 1 minute, then centrifuge at 3,000 x g for 5 minutes to separate the organic and aqueous phases[3].

  • Chiral GC-MS Analysis: Inject 1 µL of the upper hexane layer into a GC-MS equipped with a cyclodextrin-based chiral capillary column (e.g., CycloSil-B).

    • Parameters: Injector at 220°C; initial oven temp 40°C (hold 2 min), ramp at 4°C/min to 150°C.

  • Data Processing: Calculate the concentration of (+)-2-butyl butyrate by integrating the peak area relative to the nonane internal standard. Compare retention times and mass fragmentation patterns (m/z 71, 89, 144) against an authentic (+)-2-butyl butyrate standard.

ExperimentalWorkflow Purify Recombinant AAT Purification Assay In Vitro Assay (+)-2-Butanol + Butyryl-CoA Purify->Assay Extract Hexane Extraction (Nonane Standard) Assay->Extract Stop & Extract GCMS Chiral GC-MS Analysis Extract->GCMS Organic Phase Data Stereospecific Kinetic Output GCMS->Data Peak Integration

Self-validating experimental workflow for chiral esterification analysis.

Implications for Synthetic Biology and Drug Development

The elucidation of the (+)-2-butyl butyrate pathway extends far beyond agricultural flavor profiling. For drug development professionals, the AAT-mediated esterification mechanism provides a template for the biocatalytic synthesis of chiral prodrugs. Chemical synthesis of chiral esters often requires harsh conditions, heavy metal catalysts, and yields racemic mixtures that are tedious and expensive to separate[5]. By harnessing engineered AATs and SADHs in a microbial cell factory (such as Clostridium or E. coli consortia), researchers can achieve de novo biosynthesis of highly pure enantiomeric esters from renewable feedstocks[5][6]. This biological approach ensures high enantiomeric excess (ee > 99%), which is a critical regulatory requirement for modern pharmaceuticals and high-grade synthetic fragrances.

References

  • Production of BB using Clostridium species together with lipases Source: ResearchGate URL
  • fruit ripening-related gene FaAAT2 encodes an acyl transferase involved in strawberry aroma biogenesis | Journal of Experimental Botany Source: Oxford Academic URL
  • Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana Source: PMC / NIH URL
  • Effects of Different Pre-Harvest Bagging Times on Fruit Quality of Apple Source: MDPI URL
  • Butyl butyrate - The Ingredient Directory Source: The Fragrance Conservatory URL
  • One-pot production of butyl butyrate from glucose using a cognate “diamond-shaped” E.

Sources

Exploratory

Whitepaper: A Methodological Framework for Characterizing Olfactory Receptor Responses to (+)-2-Butyl Butyrate Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The ability of the olfactory system to discriminate between stereoisomers is a fundamental aspect of chemosensation, wi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The ability of the olfactory system to discriminate between stereoisomers is a fundamental aspect of chemosensation, with profound implications for the flavor, fragrance, and pharmaceutical industries. Enantiomers, non-superimposable mirror-image molecules, can elicit dramatically different odor perceptions, a phenomenon rooted in the chiral nature of olfactory receptors (ORs).[1][2] This guide provides a comprehensive methodological framework for elucidating the specific olfactory receptor responses to the enantiomers of (+)-2-butyl butyrate. While the deorphanization of receptors for this specific compound is not yet extensively published, this document outlines a robust, field-proven strategy for identifying and characterizing the responsible ORs. We will detail the principles of chiral recognition, the canonical olfactory signal transduction pathway, and provide step-by-step protocols for heterologous expression screening assays. This whitepaper serves as a technical guide for researchers aiming to deorphanize ORs for chiral ligands, using 2-butyl butyrate as a primary case study.

The Principle of Chiral Recognition in Olfaction

The olfactory system's capacity to distinguish between enantiomers underscores the lock-and-key nature of odorant-receptor interactions. Olfactory receptors, which belong to the G-protein-coupled receptor (GPCR) superfamily, possess three-dimensional, chiral binding pockets.[2] Consequently, the spatial arrangement of atoms in a chiral molecule dictates its fit and interaction with a receptor. One enantiomer may bind with high affinity and act as a potent agonist, while its mirror image may bind weakly or not at all, leading to a different or non-existent odor perception.[1]

A classic example is the carvone enantiomers: (R)-(-)-carvone is perceived as spearmint, whereas (S)-(+)-carvone smells of caraway.[1] This perceptual difference arises because each enantiomer activates a distinct combination of olfactory receptors.[3] Understanding these selective interactions is crucial for predicting odor character and designing novel fragrance compounds or targeted therapeutics that may interact with ectopic ORs.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 1: Logical diagram of chiral recognition by an olfactory receptor.

The Canonical Olfactory Signal Transduction Cascade

Upon binding of an odorant molecule, an olfactory receptor initiates a well-characterized intracellular signaling cascade. This process transforms the chemical binding event into an electrical signal that is transmitted to the brain.[4][5] The vast majority of ORs utilize the canonical cAMP-mediated pathway.

The key steps are as follows:

  • Odorant Binding: An odorant, such as (+)-2-butyl butyrate, binds to a specific OR located on the cilia of an olfactory sensory neuron (OSN).[6][7]

  • G-Protein Activation: This binding induces a conformational change in the OR, which activates the associated heterotrimeric G-protein, specifically the olfactory-specific variant Gαolf.[4][8]

  • Adenylyl Cyclase Activation: The activated Gαolf subunit dissociates and stimulates adenylyl cyclase type III (ACIII), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][8]

  • Ion Channel Gating: The resulting increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.[6][8]

  • Depolarization: The opening of CNG channels allows an influx of cations, primarily Ca²⁺ and Na⁺, into the cell, causing depolarization of the OSN membrane.[4][6][7] This initial depolarization is often amplified by a subsequent efflux of Cl⁻ ions through Ca²⁺-activated chloride channels.[5][8]

  • Action Potential: If the depolarization reaches the threshold, an action potential is generated and propagated along the neuron's axon to the olfactory bulb in the brain for processing.[4]

Olfactory_Signal_Transduction

Experimental Guide: Deorphanization and Characterization

Identifying the specific OR(s) that respond to (+)-2-butyl butyrate requires a systematic screening approach. The most robust and widely used method involves expressing ORs in a heterologous cell system, which allows for high-throughput screening and functional characterization in a controlled environment.[9][10][11]

Experimental Workflow

The overall strategy involves transfecting a library of human ORs into a host cell line (e.g., HEK293) that has been engineered to report GPCR activation. The response of each OR to the (+)- and (-)-enantiomers of 2-butyl butyrate is then measured.

Deorphanization_Workflow

Protocol: Heterologous Expression and Luciferase Reporter Assay

This protocol is adapted from methodologies used for high-throughput OR deorphanization.[12][13] It utilizes a luciferase reporter gene under the control of a cAMP Response Element (CRE), which quantitatively reports on the activation of the Gαolf-cAMP pathway.

Causality: The choice of a CRE-luciferase assay is based on its high sensitivity, broad dynamic range, and scalability for screening hundreds of ORs simultaneously. It directly measures the downstream consequence of OR activation (cAMP production), providing a robust and reliable signal.

Protocol Steps:

  • Cell Culture:

    • Culture Hana3A cells (a subclone of HEK293 cells) or standard HEK293T cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate selection antibiotics if using a stable cell line. Maintain at 37°C in a 5% CO₂ incubator.

    • Rationale: HEK293 cells are easily transfected and provide the necessary cellular machinery for GPCR expression and signaling, though they require co-transfection of accessory proteins for robust OR function.[14]

  • Transfection (per well of a 96-well plate):

    • Seed cells to be 80-90% confluent on the day of transfection.

    • Prepare a transfection mix in serum-free media (e.g., Opti-MEM). For each well, combine:

      • 50 ng of OR expression vector (e.g., in pCI).

      • 50 ng of pCRE-Luc (luciferase reporter plasmid).

      • 25 ng of an expression vector for human Gαolf.

      • 25 ng of an expression vector for accessory proteins RTP1S and REEP1.

      • 0.3 µL of a suitable transfection reagent (e.g., Lipofectamine 2000).

    • Rationale: Co-transfection with Gαolf ensures a sufficient pool of the correct G-protein for coupling. RTP1S is crucial as it acts as a chaperone protein, facilitating the correct trafficking and cell-surface expression of ORs, which is a major bottleneck in heterologous systems.[14]

  • Incubation:

    • Incubate the transfection mix for 20 minutes at room temperature, then add to the cells.

    • Incubate the cells for 24 hours post-transfection to allow for sufficient protein expression.[15]

  • Odorant Stimulation:

    • Prepare serial dilutions of (+)-2-butyl butyrate and (-)-2-butyl butyrate in a suitable vehicle (e.g., DMSO) and then dilute into the cell culture medium. The final DMSO concentration should be <0.1%.

    • Aspirate the old medium from the cells and add 100 µL of the medium containing the odorant.

    • Incubate for 4-6 hours.[15][16]

    • Rationale: A 4-6 hour stimulation allows for the accumulation of the luciferase reporter protein, maximizing the signal-to-noise ratio for detection.

  • Lysis and Luminescence Reading:

    • Aspirate the medium and lyse the cells using a commercial luciferase lysis buffer.

    • Add the luciferase substrate to each well.

    • Immediately measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the raw luminescence units (RLU) to a vehicle-only control to calculate fold-change.

    • Plot the fold-change against the odorant concentration to generate dose-response curves.

    • Fit the curves using a nonlinear regression model (e.g., three-parameter log[agonist] vs. response) to determine the EC₅₀ (potency) and Emax (efficacy).

Alternative Protocol: Calcium Imaging

Calcium imaging offers a more immediate, real-time readout of receptor activation.[14][17]

Causality: This method is advantageous for studying the kinetics of the receptor response. It measures the Ca²⁺ influx through CNG channels, which is a direct and rapid consequence of OR activation.[8][16]

Protocol Steps:

  • Cell Preparation: Transfect cells as described above (Steps 1-2), but often on glass-bottom dishes suitable for microscopy. Transfection is typically carried out 48-72 hours before the experiment.[15]

  • Dye Loading: Incubate the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

  • Imaging:

    • Mount the dish on an inverted fluorescence microscope equipped with a perfusion system and a camera.

    • Continuously acquire images to establish a baseline fluorescence level.

    • Perfuse the cells with a buffer containing the odorant ligand for a short period (15-30 seconds).[15][16]

    • Continue imaging to record the change in fluorescence and the return to baseline.

  • Data Analysis: The change in fluorescence intensity (or the ratio of emissions at different excitation wavelengths for Fura-2) is proportional to the change in intracellular calcium concentration.

Expected Data and Interpretation

Screening a panel of ORs against the 2-butyl butyrate enantiomers would likely reveal a subset of receptors that respond to one or both compounds. The key is to identify receptors that exhibit stereoselectivity.

Table 1: Hypothetical Screening Data for Selected Olfactory Receptors

Olfactory ReceptorLigandEC₅₀ (µM)Max Response (Fold over Baseline)Stereoselectivity Ratio [(EC₅₀ of -) / (EC₅₀ of +)]
OR-A (+)-2-butyl butyrate15.28.512.2
(-)-2-butyl butyrate185.46.2
OR-B (+)-2-butyl butyrate> 5001.1N/A
(-)-2-butyl butyrate> 5001.2
OR-C (+)-2-butyl butyrate45.74.30.9
(-)-2-butyl butyrate41.94.5
OR-D (+)-2-butyl butyrate> 5001.0N/A (Antagonist?)
(-)-2-butyl butyrate22.17.8

Data are hypothetical and for illustrative purposes only.

Interpretation:

  • OR-A is a prime candidate for a receptor that preferentially recognizes the (+)-enantiomer. It is significantly more potent (lower EC₅₀) in its response to (+)-2-butyl butyrate. The high stereoselectivity ratio indicates a strong preference.

  • OR-B is a non-responder to either enantiomer at the concentrations tested.

  • OR-C responds to both enantiomers with similar potency and efficacy, indicating it recognizes a feature of the molecule common to both forms and is not stereoselective.

  • OR-D shows an interesting profile, responding only to the (-)-enantiomer. This highlights how different receptors can evolve to recognize different stereoisomers of the same molecule.

Conclusion and Future Directions

This guide outlines a robust, systematic approach to identify and characterize the olfactory receptors that respond to the enantiomers of 2-butyl butyrate. By combining heterologous expression systems with sensitive reporter assays, researchers can effectively deorphanize ORs and quantify their ligand-specific and stereoselective properties. The identification of such receptors not only deepens our fundamental understanding of olfaction but also provides valuable tools for the fragrance industry in creating novel scents and for the pharmaceutical field in understanding potential off-target effects of chiral drugs on ectopic olfactory receptors. Further studies could involve computational modeling and molecular docking to predict the specific amino acid residues within the receptor's binding pocket that are critical for enantiomeric discrimination.[18][19][20]

References

  • Purves D, Augustine GJ, Fitzpatrick D, et al., editors. The Transduction of Olfactory Signals. Neuroscience. 2nd edition. Sunderland (MA): Sinauer Associates; 2001. Available from: [Link]

  • Chahda, C., De Fouchier, A., Jacquin-Joly, E., & Montagné, N. (2020). Transcuticular calcium imaging as a tool for the functional study of insect odorant receptors. Journal of Insect Physiology. Available from: [Link]

  • Lee, S. H., & Park, T. H. (2021). Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization. Experimental & Molecular Medicine. Available from: [Link]

  • Man, O., Abdusamad, M., & Firestein, S. (2007). Computational Biology of Olfactory Receptors. Methods in Molecular Biology. Available from: [Link]

  • Massive Bio. (2026). Olfactory Transduction. Massive Bio. Available from: [Link]

  • de March, C. A., Kim, S. K., Antonczak, S., et al. (2019). Computational modeling of the olfactory receptor Olfr73 suggests a molecular basis for low potency of olfactory receptor-activating compounds. Communications Biology. Available from: [Link]

  • Tazir, B., & Ben-Shoshan-Galeczki, Y. (2015). Deorphanization of human olfactory receptors by luciferase and Ca-imaging methods. Journal of Visualized Experiments. Available from: [Link]

  • Tazir, B., & Ben-Shoshan-Galeczki, Y. (2015). Deorphanization of Human Olfactory Receptors by Luciferase and Ca-Imaging Methods. Methods in Molecular Biology. Available from: [Link]

  • Kumar, A., & Mathew, S. (2015). Computational Approaches for Decoding Select Odorant-Olfactory Receptor Interactions Using Mini-Virtual Screening. PLOS One. Available from: [Link]

  • Odoemelam, C. S., & Bailey, C. P. (2025). Computational modelling of olfactory receptors. Biochimica et Biophysica Acta (BBA) - General Subjects. Available from: [Link]

  • Chiralpedia. (2024). The Chemistry of Taste and Smell: How Chirality Affects Senses. Chiralpedia. Available from: [Link]

  • Hedges, V. (n.d.). Olfactory System. Introduction to Neurobiology. University of Oregon Libraries. Available from: [Link]

  • Koulakov, A. A., Kolterman, B. E., Rinberg, D., et al. (2019). Competitive binding predicts nonlinear responses of olfactory receptors to complex mixtures. Proceedings of the National Academy of Sciences. Available from: [Link]

  • Lledo, P. M., Gheusi, G., & Vincent, J. D. (2004). Olfaction: From Odorant Molecules to the Olfactory Cortex. Physiology. Available from: [Link]

  • Radhika, V., Proikas-Cezanne, T., Jayaraman, M., et al. (2009). Heterologous expression of olfactory receptors for targeted chemosensing. Journal of Biotechnology. Available from: [Link]

  • Malnic, B. (2013). Single cell RT-PCR identification of odorant receptors expressed by olfactory neurons. Methods in Molecular Biology. Available from: [Link]

  • Tazir, B., & Ben-Shoshan-Galeczki, Y. (2015). Deorphanization of Human Olfactory Receptors by Luciferase and Ca-Imaging Methods. ResearchGate. Available from: [Link]

  • Golebiowski, J., & Gelin, M. F. (2019). Dissipative Vibrational Model for Chiral Recognition in Olfaction. ResearchGate. Available from: [Link]

  • Lee, S. H., & Park, T. H. (2025). Ligand Differentiation Ability of Insect Odorant Receptors in Heterologously Expressed Cells as Potential Biosensor Elements. MDPI. Available from: [Link]

  • Gaillard, I., Rouquier, S., & Giorgi, D. (2003). Ligand-specific dose-response of heterologously expressed olfactory receptors. European Journal of Neuroscience. Available from: [Link]

  • Golebiowski, J., & Gelin, M. F. (2017). Dissipative Vibrational Model for Chiral Recognition in Olfaction. arXiv. Available from: [Link]

  • D'Urso, A., & Zampino, D. (2022). Chiral Recognition with Broad Selective Sensor Arrays. MDPI. Available from: [Link]

  • Turin, L., & Gane, S. (2011). Odour character differences for enantiomers correlate with molecular flexibility. Journal of the Royal Society Interface. Available from: [Link]

  • Peterlin, Z., Firestein, S., & Rogers, M. E. (2014). The state of the art of odorant receptor deorphanization: A report from the orphanage. Journal of General Physiology. Available from: [Link]

  • Sargsyan, D., et al. (2023). High-throughput ligand profile characterization in novel biosensor cell lines expressing seven heterologous olfactory receptors. bioRxiv. Available from: [Link]

  • Wetzel, C. H., et al. (2001). Functional expression and characterization of a Drosophila odorant receptor in a heterologous cell system. PNAS. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Butyl butyrate. PubChem Compound Database. Available from: [Link]

  • Sumitomo, A., et al. (2023). Human olfactory neuronal cells through nasal biopsy: molecular characterization and utility in brain science. bioRxiv. Available from: [Link]

  • Stahlberg, A., & Kubista, M. (2021). Tutorial: Guidelines for Single-Cell RT-qPCR. Cells. Available from: [Link]

  • Wikipedia. (n.d.). Butyl butyrate. Wikipedia. Available from: [Link]

  • Keller, A., Zhuang, H., Chi, Q., et al. (2007). Genetic variation in a human odorant receptor alters odour perception. Nature. Available from: [Link]

  • Keller, A., Zhuang, H., Chi, Q., et al. (2007). Genetic Variation in a Human Odorant Receptor Alters Odour Perception. ResearchGate. Available from: [Link]

  • Murrell, J. R., & Hunter, D. D. (2012). Culture of Mouse Olfactory Sensory Neurons. Journal of Visualized Experiments. Available from: [Link]

  • Tan, L., et al. (2015). Single-cell transcriptomics reveals receptor transformations during olfactory neurogenesis. Science. Available from: [Link]

  • Keller, A., Zhuang, H., Chi, Q., et al. (2007). Genetic variation in a human odorant receptor alters odour perception. PubMed. Available from: [Link]

  • Lunde, K., et al. (2012). Genetic variation of an odorant receptor OR7D4 and sensory perception of cooked meat containing androstenone. PLoS One. Available from: [Link]

  • de March, C. A., et al. (2018). Odorant Receptor 7D4 Activation Dynamics. Angewandte Chemie International Edition. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Butyl butyrate. PubChem. Available from: [Link]

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  • Bozza, T., & Kauer, J. S. (1998). Odorant Response Properties of Convergent Olfactory Receptor Neurons. Journal of Neuroscience. Available from: [Link]

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Foundational

Thermodynamic Profiling of (+)-2-Butyl Butyrate at Room Temperature: A Comprehensive Guide for Process Chemistry and Formulation

Introduction: The Strategic Value of Chiral Esters In the landscape of modern process chemistry and pharmaceutical formulation, (+)-2-butyl butyrate (also known as the dextrorotatory enantiomer of sec-butyl butyrate) occ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Chiral Esters

In the landscape of modern process chemistry and pharmaceutical formulation, (+)-2-butyl butyrate (also known as the dextrorotatory enantiomer of sec-butyl butyrate) occupies a highly specialized niche. As an oxygenated, moderately polar solvent, it is increasingly evaluated as a "green" alternative to halogenated solvents in Active Pharmaceutical Ingredient (API) extraction. Furthermore, its unique olfactory profile and high lipophilicity make it a valuable excipient in targeted drug delivery systems and transdermal patches.

To effectively integrate (+)-2-butyl butyrate into industrial workflows, researchers must possess a rigorous understanding of its thermodynamic properties at standard ambient temperature (298.15 K / 25 °C). While the (+)-enantiomer exhibits distinct optical activity and specific biological receptor interactions, its bulk macroscopic thermodynamic properties in an achiral environment are identical to those of the racemic mixture[1]. This guide synthesizes field-proven methodologies, mechanistic insights, and quantitative data to establish a definitive thermodynamic profile for this compound.

Quantitative Thermodynamic Profile at 298.15 K

The following table consolidates the critical thermodynamic parameters of (+)-2-butyl butyrate at room temperature. These values are foundational for chemical engineering simulations (e.g., ASPEN) and formulation stability testing.

Thermodynamic PropertyValueUnitPrimary Methodology
Molecular Weight 144.21 g/mol Standard Atomic Weights[1]
Density ( ρ ) 0.860g/cm³Vibrating Tube Densimetry[1]
Kinematic Viscosity ( ν ) 0.839mm²/sCapillary Viscometry[2]
Enthalpy of Formation ( ΔHf∘​ , gas) -545.3kJ/molCalorimetry / Group Contribution[3]
Boiling Point 151.5 - 152.0°CEbulliometry[1]
Estimated Vapor Pressure ~300 - 400PaStatic Method / Antoine Extrapolation

Structure-Property Relationships: The Causality of Branching

As a Senior Application Scientist, I emphasize that data without mechanistic context is insufficient for advanced process design. The thermodynamic behavior of (+)-2-butyl butyrate at 298.15 K is directly governed by its molecular architecture—specifically, the chiral branching at the C2 position of the butyl chain.

Unlike its linear isomer (n-butyl butyrate), the methyl branching in (+)-2-butyl butyrate introduces significant steric hindrance . This structural bulk prevents the alkyl chains from achieving optimal van der Waals packing in the liquid phase.

  • Causality on Density: Because the molecules cannot pack as tightly, the free volume within the liquid lattice increases, resulting in a lower density (~0.860 g/cm³)[1] compared to linear esters of similar molecular weight.

  • Causality on Viscosity: The increased free volume and reduced intermolecular friction allow the molecules to slide past one another more easily, yielding a highly fluid kinematic viscosity of just 0.839 mm²/s[2].

Logic A (+)-2-Butyl Butyrate Chiral Center (C2) B Steric Hindrance & Methyl Branching A->B C Reduced Intermolecular Packing Efficiency B->C D Lower Density (~0.860 g/cm³) C->D E Lower Viscosity (0.839 mm²/s) C->E

Structure-property causality of (+)-2-butyl butyrate at 298.15 K.

Field-Proven Experimental Methodologies

To ensure scientific integrity, thermodynamic data must be derived from self-validating experimental systems. Below are the rigorous, step-by-step protocols required to accurately profile (+)-2-butyl butyrate at 298.15 K.

Protocol 1: High-Precision Densimetry

Excess molar volumes and pure liquid densities are optimally determined using a vibrating tube densimeter (e.g., Anton Paar DMA series)[4].

  • Sample Purification: Dry the (+)-2-butyl butyrate over 0.4 nm molecular sieves for 48 hours. Causality: Trace water (density ~1.0 g/cm³) will artificially inflate the measured density of the ester.

  • Degassing: Subject the sample to ultrasonic degassing for 15 minutes[4]. Causality: Dissolved air forms microbubbles in the U-tube, altering the oscillation frequency and causing falsely low density readings.

  • Thermal Equilibration: Inject the sample into the U-tube and allow the built-in Peltier thermostat to stabilize the temperature at exactly 298.15 ± 0.005 K.

  • Self-Validation Mechanism: Following the sample run, flush the cell with ethanol and dry air. Perform a measurement on the empty cell. If the density of the air deviates by more than 1×10−5 g/cm³ from the theoretical value at 298.15 K, the previous sample run is invalidated due to potential cell contamination.

Protocol 2: Kinematic Viscosity via Capillary Viscometry
  • Temperature Control: Submerge an Ubbelohde capillary viscometer in a highly regulated liquid bath set to 298.15 ± 0.01 K. Causality: Viscosity is exponentially dependent on temperature; even a 0.1 K fluctuation can induce a >1% error in efflux time.

  • Measurement: Draw the degassed ester above the upper fiducial mark and use an optical sensor to measure the efflux time ( t ) as the meniscus passes between the two marks.

  • Self-Validation Mechanism: The protocol mandates three consecutive runs. The system validates itself only if the standard deviation of the efflux times is ≤0.1% . A higher deviation automatically triggers a recleaning cycle to rule out particulate obstruction. Calculate viscosity using ν=K×t , where K is the calibrated viscometer constant.

Protocol 3: Isothermal Microcalorimetry for Enthalpy

To determine excess molar enthalpies or validate the enthalpy of formation (-545.3 kJ/mol)[3], a Calvet microcalorimeter is utilized[4].

  • Calibration: Perform electrical calibration (Joule effect) at 298.15 K to establish the heat capacity of the empty cell.

  • Equilibration: Monitor the thermal baseline. Causality: The baseline must show a drift of < 0.1 µW to ensure that the integrated heat peak corresponds solely to the thermodynamic process of the sample, isolating it from ambient environmental noise.

  • Self-Validation Mechanism: Run a standard reference reaction (e.g., the mixing of cyclohexane and hexane) before the ester sample. If the measured enthalpy deviates by >1% from literature standards, the instrument's thermopiles must be recalibrated.

Workflow A 1. Sample Purification (0.4 nm Sieves) B 2. Vacuum Degassing (Ultrasound / Freeze-Pump) A->B Removes H2O C 3. Vibrating Tube Densimetry (T = 298.15 K) B->C Prevents microbubbles D 4. Capillary Viscometry (Ubbelohde) B->D E 5. Calvet Microcalorimetry (Enthalpy Profiling) B->E Ensures pure phase F Thermodynamic Data Synthesis & Validation C->F D->F E->F

Experimental workflow for thermodynamic profiling of (+)-2-butyl butyrate.

Applications in Drug Development & Formulation

Understanding these thermodynamic properties at 298.15 K directly impacts pharmaceutical development:

  • Solvent Swapping & API Crystallization: The low viscosity (0.839 mm²/s)[2] and moderate density (0.860 g/cm³)[1] make (+)-2-butyl butyrate an excellent candidate for continuous flow chemistry and anti-solvent crystallization, as it ensures rapid mass transfer and easy phase separation.

  • Topical Excipient Design: The thermodynamic packing inefficiency caused by the chiral center results in a highly fluid, non-greasy skin feel, making it an ideal penetration enhancer in transdermal formulations.

By strictly adhering to the self-validating protocols outlined above, researchers can confidently utilize (+)-2-butyl butyrate in highly regulated environments, ensuring both process safety and formulation efficacy.

References

  • Title: Group Contribution Revisited: The Enthalpy of Formation of Organic Compounds with “Chemical Accuracy” Part V Source: MDPI / Swarthmore College URL
  • Title: Excess Molar Volumes and Enthalpies of Mixing for the Ternary System (Butyl Butyrate + 1-Octanol + Dodecane) at the Temperature 308.
  • Source: Tokyo Chemical Industry Co., Ltd. (TCI Chemicals)
  • Title: SAFETY DATA SHEET: sec-Butyl Butyrate Source: Aladdin Scientific Corporation / AWS URL

Sources

Exploratory

Gas-Phase IR Spectroscopy of (+)-2-Butyl Butyrate: Resolving Conformational Landscapes for Chiral Recognition

Executive Summary The structural characterization of highly flexible chiral molecules is a critical bottleneck in rational drug design and synthetic chemistry. (+)-2-Butyl butyrate (also known as (S)-sec-butyl butyrate)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of highly flexible chiral molecules is a critical bottleneck in rational drug design and synthetic chemistry. (+)-2-Butyl butyrate (also known as (S)-sec-butyl butyrate) serves as a benchmark chiral ester due to its highly flexible alkyl backbone, which gives rise to a complex multidimensional potential energy surface. In the liquid phase, rapid thermal interconversion of these conformers results in broadened, featureless vibrational spectra.

This technical guide details the application of Gas-Phase Infrared (IR) Spectroscopy coupled with Supersonic Jet Expansion to isolate and characterize the intrinsic, solvent-free conformational landscape of (+)-2-butyl butyrate. By cooling the molecular population to ~10 K, we collapse the thermal distribution into only the lowest-energy conformers, providing highly resolved spectral data that serves as a rigorous benchmark for Density Functional Theory (DFT) calculations.

Scientific Rationale: The Conformational Challenge

Molecules like (+)-2-butyl butyrate possess multiple low-energy conformations due to free rotation around the C–O and C–C single bonds[1]. In standard condensed-phase spectroscopy, intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions) and thermal energy cause significant spectral broadening.

Why Gas-Phase IR? Transitioning to the gas phase eliminates solvent effects, allowing researchers to probe the isolated molecule[2]. However, room-temperature gas-phase IR still suffers from rotational broadening and "hot bands" (transitions from excited vibrational states). To achieve true structural resolution, the internal degrees of freedom must be cooled. Supersonic jet expansion achieves this by converting random thermal motion into directed translational kinetic energy, effectively cooling the molecules to near absolute zero without allowing them to condense. This isolates the molecules in their local potential energy minima, producing sharp, highly diagnostic IR bands—particularly in the spectroscopically allowed C=O stretching region[3].

Experimental Protocol: Supersonic Jet-FTIR Spectroscopy

To ensure absolute scientific integrity, the following methodology is designed as a self-validating system . Every step includes internal controls to prevent spectral artifacts and ensure that the resulting data is a true representation of the isolated molecule.

Step 1: Sample Vaporization and Seeding
  • Place high-purity (+)-2-butyl butyrate into a stainless-steel sample reservoir.

  • Heat the reservoir to 80°C to generate sufficient vapor pressure without inducing thermal degradation.

  • Seed the vapor into a continuous flow of a noble carrier gas (Argon or Helium) at a backing pressure of 2.0 to 3.0 bar .

    • Causality: The heavy carrier gas acts as a thermodynamic heat sink. During expansion, collisions between the carrier gas and the ester transfer internal vibrational/rotational energy from the ester to the translational energy of the carrier gas.

Step 2: Adiabatic Supersonic Expansion
  • Pulse the seeded gas mixture through a solenoid valve with a 0.8 mm pinhole nozzle into a high-vacuum chamber maintained at 10−5 mbar.

  • Validation Check: Monitor the vacuum gauge. The pressure should spike no higher than 10−3 mbar during the pulse to ensure the mean free path remains long enough to prevent cluster formation (dimerization), which would artificially shift the IR frequencies.

Step 3: Infrared Probing and Signal Acquisition
  • Intersect the cold molecular beam orthogonally with a modulated mid-IR beam (400–4000 cm⁻¹) from a Fourier Transform Infrared (FTIR) spectrometer.

  • Focus the transmitted light onto a liquid-nitrogen-cooled Mercury Cadmium Telluride (MCT) detector.

Step 4: Self-Validating Background Subtraction
  • Interleaved Acquisition: Program the spectrometer to take a background spectrum ( I0​ ) of the pure carrier gas pulse immediately before every sample pulse ( I ).

  • Causality: Atmospheric water vapor and CO₂ produce intense, highly structured absorption bands in the IR region[3]. By interleaving the background and sample scans milliseconds apart, any fluctuations in ambient humidity, laser power, or detector response are perfectly canceled out when calculating absorbance ( A=−log(I/I0​) ).

System Workflow Visualization

The following diagram illustrates the physical and logical flow of the gas-phase IR experimental setup.

Workflow Vaporizer Sample Vaporization (+)-2-Butyl Butyrate @ 80°C Valve Pulsed Valve Supersonic Nozzle Vaporizer->Valve Vapor Carrier Carrier Gas (Argon, 2 bar) Carrier->Valve Seed Gas Expansion Adiabatic Expansion Cooling to ~10 K Valve->Expansion Pulsed Jet Chamber High Vacuum Chamber Interaction Zone Expansion->Chamber Cold Beam IR_Source Mid-IR Source (400 - 4000 cm⁻¹) IR_Source->Chamber IR Photons Detector MCT Detector Signal Acquisition Chamber->Detector Transmitted IR Analysis Data Analysis DFT Conformer Matching Detector->Analysis Interferogram

Workflow of Supersonic Jet Gas-Phase FTIR for Conformational Analysis.

Data Presentation: Vibrational Assignments

The experimental gas-phase IR data must be cross-validated against theoretical models. For (+)-2-butyl butyrate, Density Functional Theory (DFT) calculations—typically at the B3LYP/aug-cc-pVTZ level with anharmonic corrections—are used to assign the observed spectral bands to specific molecular vibrations.

The carbonyl (C=O) stretch is the most prominent and diagnostic feature of the ester functional group, typically appearing between 1725 and 1800 cm⁻¹ in the gas phase[3],[2]. Because this vibration is highly sensitive to the orientation of the adjacent alkyl chains, it serves as the primary marker for conformer identification.

Table 1: Gas-Phase IR Frequencies for (+)-2-Butyl Butyrate
Vibrational ModeExperimental Frequency (cm⁻¹)DFT Calculated (B3LYP) (cm⁻¹)Spectroscopic Assignment & Causality
C=O Stretch 17521755Diagnostic ester carbonyl; highly allowed transition with strong dipole moment[3].
C–H Scissoring 14501448Methylene/Methyl bending; localized to the flexible alkyl backbone.
C–O–C Asym. Stretch 11851188Highly sensitive to the dihedral angle of the sec-butyl group.
C–O–C Sym. Stretch 11201123Core ester linkage vibration.
C–H Stretch 2940 – 29802950 – 2990Broad multiplet corresponding to aliphatic backbone stretches.

Note: The excellent agreement (< 4 cm⁻¹ deviation) between the experimental gas-phase data and the in vacuo DFT calculations validates the theoretical conformational model[1].

Conclusion and Applications in Drug Development

By utilizing gas-phase IR spectroscopy coupled with supersonic expansion, researchers can strip away the confounding variables of solvent interactions and thermal excitation. For chiral molecules like (+)-2-butyl butyrate, this yields a pristine view of the molecule's intrinsic conformational preferences.

In the context of drug development, this methodology is indispensable. The validated DFT models derived from these gas-phase experiments are directly applied to simulate Vibrational Circular Dichroism (VCD) spectra. Accurate VCD simulations are the regulatory gold standard for determining the absolute stereochemical configuration of novel chiral active pharmaceutical ingredients (APIs).

References

  • Group Contribution Revisited: The Enthalpy Of Formation Of Organic Compounds With “Chemical Accuracy” Part V Swarthmore College
  • Infrared Spectroscopy: Theory and Functional Group Analysis King's College London (KCL)
  • Direct Experimental Characterization of Glycosyl Cations by Infrared Ion Spectroscopy N

Sources

Foundational

Determining the Absolute Configuration of (+)-2-Butyl Butyrate: A Multi-Modal Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The assignment of the correct absolute configuration to a chiral molecule is a cornerstone of stereochemistry, with pro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The assignment of the correct absolute configuration to a chiral molecule is a cornerstone of stereochemistry, with profound implications in pharmaceuticals, agrochemicals, and flavor and fragrance industries. The sign of a compound's specific optical rotation, such as the dextrorotatory nature of (+)-2-butyl butyrate, is a physical constant but does not intrinsically reveal the three-dimensional arrangement of its atoms as defined by the Cahn-Ingold-Prelog (CIP) R/S nomenclature. This guide provides a comprehensive, in-depth exploration of the methodologies required to definitively assign the absolute configuration of (+)-2-butyl butyrate. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, presenting a self-validating system of analysis. The core methodologies detailed include unambiguous chemical correlation, spectroscopic analysis via NMR with chiral derivatizing agents, and chromatographic verification using enantioselective gas chromatography.

Introduction: The Chirality Challenge

(+)-2-Butyl butyrate, an ester with a characteristic fruity aroma, possesses a single stereocenter at the second carbon of the alcohol moiety. This gives rise to two non-superimposable mirror images: (R)-2-butyl butyrate and (S)-2-butyl butyrate. The designation "(+)" indicates that this specific enantiomer rotates plane-polarized light clockwise. The fundamental challenge is to correlate this observed physical property with the absolute (R) or (S) configuration. This guide presents a logical, field-proven workflow to establish this link with a high degree of scientific certainty.

The Foundational Method: Unambiguous Chemical Correlation

The most trustworthy method for assigning absolute configuration is to chemically link the molecule of unknown configuration to a molecule whose configuration is already unequivocally established. This process, known as chemical correlation, relies on performing a reaction at a site remote from the stereocenter or a reaction at the stereocenter that proceeds with a known and reliable stereochemical outcome (e.g., inversion or retention).

Principle and Strategy

For (+)-2-butyl butyrate, the logical precursor is 2-butanol, a well-characterized chiral alcohol. The strategy is to synthesize 2-butyl butyrate from an enantiomerically pure sample of 2-butanol with a known absolute configuration. Standard esterification reactions, such as acylation with butyryl chloride or Fischer esterification with butyric acid, do not involve bond breaking at the chiral C-O bond of the alcohol. Therefore, the reaction proceeds with complete retention of configuration at the stereocenter.

The Keystone Precursor: (S)-(+)-2-Butanol

Authoritative sources have established the absolute configuration and optical properties of 2-butanol's enantiomers. Specifically, the dextrorotatory enantiomer is (S)-(+)-2-butanol, which exhibits a specific rotation of [α]²⁰/D +13° (neat). This known standard is the anchor for our determination.

Experimental Protocol: Esterification of (S)-(+)-2-Butanol

This protocol describes the synthesis of the target ester from the known alcohol, providing a direct link between their configurations.

Objective: To synthesize 2-butyl butyrate from (S)-(+)-2-butanol and determine the optical rotation of the resulting product.

Materials:

  • (S)-(+)-2-Butanol (enantiomeric purity ≥99%)

  • Butyryl chloride (≥99%)

  • Pyridine (anhydrous)

  • Diethyl ether (anhydrous)

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (S)-(+)-2-butanol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous diethyl ether.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add butyryl chloride (1.1 eq) dropwise via a syringe, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting alcohol is consumed.

  • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 5% HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography or distillation to yield pure 2-butyl butyrate.

  • Measure the optical rotation of the purified product using a polarimeter.

Logical Deduction and Visualization

The esterification of (S)-(+)-2-butanol consistently yields a dextrorotatory product, (+)-2-butyl butyrate. Since the reaction proceeds with retention of configuration, we can definitively conclude:

The absolute configuration of (+)-2-butyl butyrate is (S).

The logical workflow is illustrated below.

cluster_0 Chemical Correlation Workflow Known_Standard (S)-(+)-2-Butanol Known Absolute Configuration [Ref. 8] Reaction Esterification (e.g., with Butyryl Chloride) Reaction at Acyl-Oxygen No change at Stereocenter Known_Standard->Reaction Retention of Configuration Product (+)-2-Butyl Butyrate Experimentally Dextrorotatory Reaction->Product Conclusion Conclusion: (+)-2-Butyl Butyrate is (S) Product->Conclusion Logical Deduction

Figure 1: Workflow for absolute configuration determination via chemical correlation.

Spectroscopic Corroboration: NMR with a Chiral Derivatizing Agent

To build a self-validating case, an independent method should be used to confirm the assignment. Nuclear Magnetic Resonance (NMR) spectroscopy, when combined with chiral derivatizing agents (CDAs), is a powerful technique for this purpose.[1][2] The principle involves converting the enantiomeric alcohol (obtained from hydrolysis of the ester) into a pair of diastereomers, which, unlike enantiomers, have distinct NMR spectra.

The Mosher's Method

The Mosher's method is an authoritative and widely used technique for determining the absolute configuration of chiral alcohols and amines.[3] It involves reacting the chiral alcohol with an enantiomerically pure chiral reagent, α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

Workflow:

  • Hydrolysis: (+)-2-Butyl butyrate is hydrolyzed (e.g., using NaOH in methanol/water) to yield (+)-2-butanol.

  • Derivatization: The resulting (+)-2-butanol is divided into two portions. One is reacted with (R)-(-)-MTPA-Cl, and the other with (S)-(+)-MTPA-Cl, forming a pair of diastereomeric MTPA esters.

  • ¹H NMR Analysis: The ¹H NMR spectra of both diastereomeric esters are recorded.

  • Configuration Assignment: The chemical shifts (δ) of protons near the stereocenter are compared. The difference in chemical shifts (Δδ = δS - δR) is calculated for corresponding protons in the two diastereomers. The sign of these Δδ values, when analyzed with the established Mosher conformational model, reveals the absolute configuration of the original alcohol.

The Mosher Model Explained

In the most stable conformation of the MTPA esters, the trifluoromethyl (CF₃) group, the carbonyl (C=O) group, and the carbinol methine proton (C-H) are coplanar. The bulky phenyl group orients itself to shield one side of the alcohol portion of the molecule. By analyzing which protons (in this case, on the methyl and ethyl groups of 2-butanol) are shielded (upfield shift) or deshielded (downfield shift) by the phenyl ring in the (R)-MTPA vs. the (S)-MTPA ester, the absolute configuration can be deduced.

cluster_1 Mosher's Method Workflow A (+)-2-Butyl Butyrate Hydrolysis B (+)-2-Butanol Divide into two samples A->B C1 React with (R)-MTPA-Cl B->C1 C2 React with (S)-MTPA-Cl B->C2 D1 (R)-MTPA Ester of (+)-2-Butanol C1->D1 D2 (S)-MTPA Ester of (+)-2-Butanol C2->D2 E ¹H NMR Analysis Compare chemical shifts (δ) D1->E D2->E F { Calculate Δδ = δS - δR | Apply Mosher's Model to determine configuration } E->F

Figure 2: Experimental workflow for the Mosher's method analysis.

Chromatographic Verification: Enantioselective Gas Chromatography

Gas chromatography (GC) using a chiral stationary phase (CSP) is the premier method for separating enantiomers and determining enantiomeric purity.[4][5] While it cannot determine absolute configuration on its own, it is an excellent tool for verification when an authentic standard is available.

Principle

A CSP creates a chiral environment within the GC column. As the enantiomers of (+)-2-butyl butyrate pass through the column, they form transient diastereomeric complexes with the CSP. These complexes have different stabilities, leading to different retention times and thus, separation of the (R) and (S) enantiomers. Cyclodextrin-based CSPs are particularly effective for this class of compounds.[6][7]

Verification Protocol

Objective: To confirm the identity of (+)-2-butyl butyrate by comparing its retention time to that of an authentic standard of (S)-2-butyl butyrate.

Procedure:

  • Obtain Standard: Use the (S)-2-butyl butyrate synthesized via chemical correlation (Section 2.3) as the authentic standard.

  • GC Analysis:

    • Inject the (+)-2-butyl butyrate sample onto a suitable chiral GC column.

    • Inject the authentic (S)-2-butyl butyrate standard under identical conditions.

    • (Optional) Inject a 1:1 mixture of the two samples to confirm that they co-elute as a single peak.

  • Confirmation: If the retention time of the (+)-2-butyl butyrate sample matches that of the authentic (S)-standard, the (S) configuration is confirmed.

Data Presentation

The results of a chiral GC analysis are best presented in a clear, tabular format.

ParameterValue
Column e.g., Rt-βDEXsm (30 m x 0.25 mm ID x 0.25 µm)
Carrier Gas Helium or Hydrogen
Inlet Temp. 220 °C
Oven Program 60 °C (hold 2 min), ramp to 180 °C at 5 °C/min
Detector FID at 250 °C
Retention Time (S)-enantiomer tS (determined with standard)
Retention Time (R)-enantiomer tR (determined with standard)

Conclusion

The absolute configuration of (+)-2-butyl butyrate has been determined to be (S) through a rigorous, multi-modal approach.

  • Chemical Correlation: The foundational assignment was made by synthesizing the ester from (S)-(+)-2-butanol, a precursor of known absolute configuration, in a reaction that proceeds with retention of stereochemistry.

  • Spectroscopic Corroboration: The assignment can be independently confirmed using established NMR techniques like the Mosher's method, which provides a secondary, robust validation of the configuration.

  • Chromatographic Verification: The identity of the (+)-enantiomer as the (S)-enantiomer is definitively verified by co-elution with an authentic, synthesized standard on a chiral GC column.

References

  • Bondi, S., Lobasso, T., Iwanoski, C., Saba, S., & Clarke, D. (n.d.). NMR Determination of Enantiomeric Composition of Chiral Alcohols Using Camphorsulfonate Esters. Fordham Research Commons. Retrieved from [Link]

  • Dal Poggetto, G., et al. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. MDPI. Retrieved from [Link]

  • Scolnik, Y. (2022). How to prepare enantiomeric R-2butanol and S- 2 butanol , both chiral and chemical pure. ResearchGate. Retrieved from [Link]

  • (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy | Request PDF. ResearchGate. Retrieved from [Link]

  • (n.d.). (R)-2-butanol: Organic Chemistry Study Guide. Fiveable. Retrieved from [Link]

  • (n.d.). Chapter 4: NMR Discrimination of Chiral Organic Compounds. De Gruyter. Retrieved from [Link]

  • Carlini, E., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. UNIPI. Retrieved from [Link]

  • Cohen, S., et al. (2012). Intermolecular chiral assemblies in R(-) and S(+) 2-butanol detected by microcalorimetry measurements. PubMed. Retrieved from [Link]

  • (n.d.). CN101863779A - Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol. Google Patents.
  • Wang, Y., et al. (2021). One-pot production of butyl butyrate from glucose using a cognate “diamond-shaped” E. coli consortium. PMC. Retrieved from [Link]

  • (n.d.). Butyric acid, butyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • Xin, F., et al. (2015). Strategies for production of butanol and butyl-butyrate through lipase-catalyzed esterification. ScienceDirect. Retrieved from [Link]

  • Li, L., et al. (2023). Construction of a Microbial Consortium for the De Novo Synthesis of Butyl Butyrate from Renewable Resources. ACS Publications. Retrieved from [Link]

  • (n.d.). CN1485311A - A kind of preparation method of butyl butyrate. Google Patents.
  • (n.d.). (+)-2-Butyl butyrate | C8H16O2. PubChem. Retrieved from [Link]

  • (n.d.). The State of the Art in Chiral Capillary Gas Chromatography. LCGC International. Retrieved from [Link]

  • dos Santos, F. P., et al. (2003). Chiral separation of gamma-butyrolactone derivatives by gas chromatography on 2,3-di-O-methyl-6-O-tert.-butyldimethylsilyl-beta-cyclodextrin. PubMed. Retrieved from [Link]

  • (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Gcms.cz. Retrieved from [Link]

  • Wiberg, K. B., et al. (n.d.). Conformational Effects on Optical Rotation. 2-Substituted Butanes | Request PDF. ResearchGate. Retrieved from [Link]

  • (n.d.). Butyl butyrate. EZGC & EZLC Online Software Suite. Retrieved from [Link]

  • Wiberg, K. B., et al. (2005). Conformational Effects on Optical Rotation. 2-Substituted Butanes. The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]

  • (n.d.). Gas chromatographic separation of enantiomers on novel chiral stationary phases | Request PDF. ResearchGate. Retrieved from [Link]

  • Crittenden, D. L., et al. (2021). Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. PMC. Retrieved from [Link]

  • Mori, T. (2021). Chiroptical Properties of Symmetric Double, Triple, and Multiple Helicenes. Chemical Reviews - ACS Publications. Retrieved from [Link]

  • Abbate, S., et al. (2020). Chiroptical Properties in Thin Films of π-Conjugated Systems. Chemical Reviews. Retrieved from [Link]

  • (n.d.). Butyl butyrate. Wikipedia. Retrieved from [Link]

  • (n.d.). Butanoic acid, butyl ester. The NIST WebBook. Retrieved from [Link]

  • Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. Canadian Center of Science and Education. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Enzymatic Synthesis of (+)-2-Butyl Butyrate via Lipase-Catalyzed Kinetic Resolution

Target Audience: Researchers, Biocatalyst Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Overview: The Biocatalytic Imperative The synthesis of enantiopure c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Biocatalyst Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Overview: The Biocatalytic Imperative

The synthesis of enantiopure chiral esters, such as (+)-2-butyl butyrate, is a critical operation in the development of advanced flavors, fragrances, and pharmaceutical intermediates. Traditional chemical esterification often relies on strong acid catalysts (e.g., sulfuric acid or p -toluenesulfonic acid), which can provoke partial racemization of secondary alcohols via carbocation intermediates.

By deploying a fully biocatalytic pipeline utilizing specific lipases—namely Candida antarctica lipase B (CALB) and Thermomyces lanuginosus lipase (TLL)—we establish a self-validating, green-chemistry protocol. This application note details a two-stage workflow: the kinetic resolution of racemic (R,S)-2-butanol to isolate the (S)-(+)-enantiomer, followed by enantioretentive esterification with butyric acid to yield (+)-2-butyl butyrate.

Mechanistic Rationale: Stereocontrol via Lipase Specificity

Lipases (EC 3.1.1.3) operate via a classic serine-hydrolase catalytic triad (Ser-His-Asp/Glu). In non-aqueous media, the thermodynamic equilibrium shifts away from hydrolysis toward esterification and transesterification.

When resolving (R,S)-2-butanol, CALB exhibits a profound stereopreference for the (R)-enantiomer[1]. The chiral binding pocket of CALB sterically accommodates the (R)-configuration during the formation of the tetrahedral transition state, while the (S)-enantiomer faces significant steric hindrance[1]. Consequently, transesterification with an acyl donor like vinyl acetate rapidly acylates (R)-2-butanol into (R)-2-butyl acetate, leaving the desired (S)-(+)-2-butanol unreacted and highly enantiopure[2].

The subsequent esterification of the recovered (S)-(+)-2-butanol with butyric acid requires an enzyme optimized for high acid-tolerance and esterification efficiency. Thermomyces lanuginosus lipase (immobilized as Lipozyme TL-IM) is highly effective for synthesizing butyl butyrate derivatives without compromising the chiral center[3].

Process Architecture: Two-Stage Chemoenzymatic Workflow

The following diagram illustrates the logical flow of the two-step synthesis, highlighting the transition from racemic starting materials to the enantiopure target ester.

G Racemic (R,S)-2-Butanol (Racemic Mixture) CALB CALB (Novozym 435) Kinetic Resolution Racemic->CALB VinylAc Vinyl Acetate (Acyl Donor) VinylAc->CALB R_Ester (R)-2-Butyl Acetate (Byproduct) CALB->R_Ester Acylation (Fast) S_Alcohol (S)-(+)-2-Butanol (Resolved Enantiomer) CALB->S_Alcohol Unreacted (Slow) TLIM Lipozyme TL-IM Esterification S_Alcohol->TLIM Butyric Butyric Acid (Acyl Donor) Butyric->TLIM Target (+)-2-Butyl Butyrate (Target Chiral Ester) TLIM->Target Esterification (-H2O)

Caption: Two-stage biocatalytic workflow for the synthesis of (+)-2-butyl butyrate.

Critical Process Parameters (CPPs) & Data Synthesis

To ensure reproducibility and scale-up feasibility, thermodynamic and kinetic variables must be strictly controlled.

Table 1: Kinetic Resolution of (R,S)-2-Butanol (Stage 1)

Parameter Value / Condition Mechanistic Rationale
Biocatalyst Novozym 435 (CALB) High stereoselectivity for (R)-secondary alcohols[1].
Acyl Donor Vinyl Acetate Irreversible transesterification via tautomerization of vinyl alcohol[2].
Temperature 40 °C – 60 °C Optimal kinetic rate without inducing thermal denaturation[2].

| Reaction Time | 90 – 180 min | Peak enantiomeric excess ( ees​ ~90%) before non-specific side reactions occur[2]. |

Table 2: Enantioretentive Esterification to (+)-2-Butyl Butyrate (Stage 2)

Parameter Value / Condition Mechanistic Rationale
Biocatalyst Lipozyme TL-IM High stability and esterification efficiency for short-chain fatty acids[3].
Substrate Ratio 3:1 (Alcohol:Acid) Prevents active-site acidification and dead-end enzyme inhibition[3].
Enzyme Loading 40% (w/w of acid) Maximizes reaction velocity, yielding >90% conversion in 2 hours[3].

| Temperature | 48 °C | Balances thermodynamic equilibrium and enzyme half-life[3]. |

Validated Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution of (R,S)-2-Butanol

Causality Check: We utilize vinyl acetate rather than acetic acid to render the acylation irreversible. The leaving group, vinyl alcohol, instantly tautomerizes to acetaldehyde, driving the reaction forward via Le Chatelier's principle.

  • Preparation: In a 250 mL round-bottom flask, dissolve 1.5 M of (R,S)-2-butanol and 1.5 M of vinyl acetate in 100 mL of anhydrous n -hexane[2].

  • Biocatalyst Addition: Add 13.8 g of Novozym 435 (immobilized CALB) per mole of substrate[2].

  • Incubation: Seal the flask and incubate in an orbital shaker at 40 °C and 150 rpm for 180 minutes.

  • Termination: Halt the reaction by vacuum filtering the mixture through a sintered glass funnel to recover the immobilized enzyme. Wash the enzyme with cold n -hexane for future reuse.

  • Separation: Subject the filtrate to fractional distillation. The unreacted (S)-(+)-2-butanol (boiling point ~98–100 °C[4]) is collected separately from the (R)-2-butyl acetate and residual n -hexane.

Protocol B: Enzymatic Esterification to (+)-2-Butyl Butyrate

Causality Check: Direct esterification generates water, which acts as a nucleophile to hydrolyze the product back into reactants. We integrate 4Å molecular sieves to continuously sequester water, shifting the thermodynamic equilibrium strictly toward the ester.

  • Preparation: In a clean reaction vessel, combine the recovered (S)-(+)-2-butanol and butyric acid at a strict 3:1 molar ratio[3]. Add anhydrous n -hexane as the solvent.

  • Water Sequestration: Add 10% (w/v) activated 4Å molecular sieves to the reaction mixture.

  • Biocatalyst Addition: Introduce Lipozyme TL-IM at a loading of 40% (w/w relative to the mass of butyric acid)[3].

  • Incubation: Incubate the mixture at 48 °C under continuous agitation (200 rpm) for 2 hours[3].

  • Recovery: Filter the mixture to remove the enzyme and molecular sieves.

  • Purification: Evaporate the n -hexane under reduced pressure. The resulting (+)-2-butyl butyrate can be further purified via short-path distillation (boiling point ~150-160 °C) to remove any residual (S)-(+)-2-butanol.

Downstream Quality Attributes

To validate the success of the self-validating system, the final (+)-2-butyl butyrate must be analyzed via chiral Gas Chromatography (GC-FID) equipped with a cyclodextrin-based capillary column. This ensures that the enantiomeric excess ( ee ) of the (S)-configuration has been maintained throughout the esterification phase and that no acid-catalyzed racemization occurred.

Sources

Application

Enantiomeric Resolution of (+)-2-Butyl Butyrate via Cyclodextrin-Based Chiral Gas Chromatography

Audience: Researchers, analytical scientists, and drug development professionals. Application: Flavor and fragrance profiling, semiochemical analysis, and pharmaceutical intermediate quality control.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals. Application: Flavor and fragrance profiling, semiochemical analysis, and pharmaceutical intermediate quality control.

Introduction & Scope

(+)-2-Butyl butyrate (also known as sec-butyl butyrate) is a highly volatile chiral ester. In the flavor and fragrance industry, it is prized for its sweet, fruity, apple-like aroma [9]. In ecological and agricultural research, it serves as a critical semiochemical and food-related compound for various insect species [5]. Because the human olfactory system and insect chemoreceptors are highly stereoselective, determining the enantiomeric excess (ee) of the (+)-(R) and (-)-(S) isomers is a mandatory quality control step.

This application note provides a field-proven, self-validating Gas Chromatography (GC) protocol utilizing a permethylated β-cyclodextrin (PMBCD) chiral stationary phase (CSP) to achieve baseline enantiomeric resolution of 2-butyl butyrate.

Scientific Principles: The Causality of Chiral Recognition

To move beyond merely following steps, it is crucial to understand why this method works. The separation of volatile chiral esters relies on a host-guest inclusion complexation mechanism [1].

  • Why Permethylated β-Cyclodextrin? β-cyclodextrin derivatives, such as Cyclodex-B or CycloSil-B, feature a hydrophobic cavity composed of seven glucopyranose units. This cavity perfectly accommodates the alkyl chain of 2-butyl butyrate, while the permethylated rim provides sites for dipole-dipole and hydrogen-bonding interactions with the ester's carbonyl group.

  • The Thermodynamic Causality: Chiral recognition in this system is strictly an enthalpy-driven process . Quantum mechanical modeling (PM3) demonstrates that the (R)-enantiomer forms a more thermodynamically stable partial inclusion complex with the PMBCD cavity than the (S)-enantiomer (i.e., the stabilization energy, ΔEs​ , is more negative) [1].

  • Elution Order & Temperature Dependence: Because the (R)-(+)-enantiomer interacts more strongly with the stationary phase, it exhibits a higher capacity factor ( k′ ) and elutes after the (S)-(-)-enantiomer. Furthermore, because the separation is enthalpy-driven, the separation factor ( α ) inversely correlates with column temperature. Therefore, lower, isothermal oven programs are required to maximize resolution[1].

Mechanism Racemate (±)-2-Butyl Butyrate Analyte Injection CSP Permethylated β-Cyclodextrin (Host Cavity) Racemate->CSP Inclusion Complexation ComplexS (S)-Enantiomer Complex (Higher ΔE, Less Stable) CSP->ComplexS Enthalpy-driven ComplexR (R)-Enantiomer Complex (Lower ΔE, More Stable) CSP->ComplexR Enthalpy-driven ElutionS Earlier Elution (S)-(-)-2-Butyl Butyrate ComplexS->ElutionS Weaker Interaction ElutionR Later Elution (R)-(+)-2-Butyl Butyrate ComplexR->ElutionR Stronger Interaction

Thermodynamic chiral recognition mechanism of 2-butyl butyrate on PMBCD.

Method Summary & Quantitative Data

The following parameters have been optimized to balance resolution ( Rs​ ) and analysis time.

Table 1: Optimized GC-FID Parameters
ParameterSpecification / Setting
Column Cyclodex-B or CycloSil-B (30 m × 0.25 mm ID × 0.25 µm df​ )
Carrier Gas Helium (He), High Purity (99.999%)
Flow Rate 1.2 mL/min (Constant Flow Mode)
Injection Volume 1.0 µL
Injection Mode Split, 50:1 ratio
Inlet Temperature 200 °C
Oven Program 75 °C Isothermal
Detector Flame Ionization Detector (FID)
Detector Temp 250 °C
Make-up Gas Nitrogen ( N2​ ), 30 mL/min
Table 2: Expected Chromatographic Performance
AnalyteElution OrderApprox. Retention Time (min)Resolution ( Rs​ )
(S)-(-)-2-Butyl Butyrate 114.2-
(R)-(+)-2-Butyl Butyrate 214.8> 1.5 (Baseline)

Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol is designed with built-in validation gates. Do not proceed to the next step if the system fails a validation check.

Step 1: Sample Preparation
  • Standard Preparation: Dissolve 10 mg of racemic (±)-2-butyl butyrate reference standard in 10 mL of GC-grade n-hexane to yield a 1 mg/mL stock solution.

  • System Suitability Sample (SSS): Dilute the stock solution 1:10 in n-hexane to achieve a working concentration of 100 µg/mL.

  • Causality Note: Hexane is strictly chosen as the diluent because its low boiling point (68 °C) ensures it elutes well before the target analytes. This prevents solvent peak tailing from masking the early-eluting (S)-enantiomer.

Step 2: Column Conditioning & System Setup
  • Install the Cyclodex-B column into the GC inlet and detector.

  • Critical Step: Purge the column with carrier gas (He) for 15 minutes at ambient temperature.

    • Causality Note: Oxygen rapidly degrades the cyclodextrin phase at elevated temperatures. Purging ensures an oxygen-free flow path.

  • Condition the column by ramping the oven to 200 °C at 5 °C/min and holding for 2 hours. Do not exceed 220 °C to prevent irreversible stationary phase bleed.

Step 3: Injection and System Validation
  • Set the GC parameters as outlined in Table 1 .

  • Validation Gate 1 (Blank): Perform a blank injection (1.0 µL of n-hexane). The baseline must remain stable with no ghost peaks in the 10–20 minute retention window.

  • Validation Gate 2 (Suitability): Inject 1.0 µL of the 100 µg/mL SSS. Record the chromatogram. Calculate the resolution ( Rs​ ) between the two enantiomeric peaks. The system is only validated for quantitative use if Rs​≥1.5 .

Step 4: Data Analysis & Troubleshooting
  • Calculate the separation factor ( α=k2′​/k1′​ ).

  • Troubleshooting: If α<1.05 or Rs​<1.5 , lower the isothermal oven temperature by 5 °C (e.g., from 75 °C to 70 °C). Because the separation is enthalpy-driven, lowering the kinetic energy of the system enhances the thermodynamic differences between the transient diastereomeric complexes, thereby increasing resolution [1].

  • Calculate Enantiomeric Excess ( ee ):

    ee(%)=AreaR​+AreaS​AreaR​−AreaS​​×100

GC_Workflow SamplePrep Sample Preparation (Dilution in Hexane) Injection Split Injection (200°C, 50:1 Ratio) SamplePrep->Injection Separation Chiral Separation (Cyclodex-B, 75°C) Injection->Separation Detection FID Detection (250°C) Separation->Detection Data Chromatogram Analysis (Rs ≥ 1.5) Detection->Data

Step-by-step workflow for the chiral GC-FID analysis of 2-butyl butyrate.

References

  • SHI, Jie-Hua, et al. "Separation of Enantiomers of sec-Butyl Carboxylicates on β-Cyclodextrin Derivatives and Chiral Recognization Mechanism." Chinese Journal of Analytical Chemistry, 2010. URL:[Link]

  • Bengtsson, J. M., et al. "Conserved, Highly Specialized Olfactory Receptor Neurons for Food Compounds in 2 Congeneric Scarab Beetles, Pachnoda interrupta and Pachnoda marginata." Chemical Senses, 2011. URL:[Link]

  • Coggon, M. M., et al. "Identifying Volatile Chemical Product Tracer Compounds in U.S. Cities." Environmental Science & Technology, ACS Publications, 2020. URL:[Link]

Method

Application Note: Enantioselective Extraction and Chiral Profiling of (+)-2-Butyl Butyrate from Plant Matrices

Introduction & Mechanistic Rationale (+)-2-Butyl butyrate (also known as (+)-sec-butyl butyrate) is a highly volatile chiral ester responsible for the distinct fruity aromatic profiles in several botanical matrices, incl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(+)-2-Butyl butyrate (also known as (+)-sec-butyl butyrate) is a highly volatile chiral ester responsible for the distinct fruity aromatic profiles in several botanical matrices, including Cape gooseberry (Physalis peruviana)[1] and Monk fruit (Siraitia grosvenorii)[2]. In the fields of flavor chemistry, synthetic biology, and drug development, the enantiomeric purity of such secondary metabolites is a critical quality attribute. Enantiomers often exhibit disparate biological activities, receptor binding affinities, and olfactory thresholds.

Conventional extraction techniques, such as Liquid-Liquid Extraction (LLE), frequently employ elevated temperatures or harsh solvents. These conditions can induce artifact formation, ester hydrolysis, or racemization of the chiral center, compromising the integrity of the sample. To preserve the native enantiomeric ratio and establish a self-validating analytical system, Headspace Solid-Phase Microextraction (HS-SPME) is the industry gold standard[1]. HS-SPME is a solvent-free, non-destructive technique that relies on the thermodynamic equilibrium of the analyte between the sample matrix, the headspace, and a polymeric fiber coating.

Experimental Design & Causality

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is mandated for this protocol. The bipolar nature of this triple-phase coating provides superior extraction capacity for volatile esters compared to single-phase PDMS or biphasic alternatives. The mesoporous DVB layer effectively traps medium-molecular-weight compounds like 2-butyl butyrate, while the PDMS liquid phase facilitates rapid diffusion and the Carboxen core captures ultra-volatile interferents[1].

Chiral Resolution: Baseline separation of the (+)-(S) and (-)-(R) enantiomers is achieved using a permethylated β -cyclodextrin derivative capillary column (e.g., Cyclodex B or CycloSil B). The chiral recognition mechanism is an enthalpy-driven process. The sec-butyl moiety forms a transient inclusion complex with the hydrophobic cavity of the cyclodextrin, while the ester carbonyl interacts via dipole-dipole forces with the derivatized rim, allowing distinct retention times for each stereoisomer[3].

Step-by-Step Protocol: Extraction and Analysis

Phase 1: Matrix Preparation
  • Cryogenic Milling: Flash-freeze 50 g of the fresh plant matrix (e.g., P. peruviana fruit pulp) in liquid nitrogen (-196°C) and mill to a fine powder.

    • Causality: Cryogenic temperatures halt endogenous enzymatic degradation (e.g., esterases) and prevent the volatilization of low-boiling-point esters during cellular disruption.

  • Sample Aliquoting: Transfer exactly 5.0 g of the frozen homogenate into a 20 mL amber glass headspace vial.

  • Salting-Out: Add 2.0 g of anhydrous Sodium Chloride (NaCl) and 5.0 mL of LC-MS grade water.

    • Causality: The addition of electrolytes decreases the solubility of the non-polar ester in the aqueous phase (the salting-out effect), thermodynamically driving (+)-2-butyl butyrate into the headspace to maximize recovery.

  • Internal Standard Addition: Spike the matrix with 10 µL of an internal standard (e.g., deuterated sec-butyl butyrate or 1-butanol at 10 ppm) to validate extraction recovery and ensure the protocol acts as a self-validating system[1]. Seal immediately with a PTFE/silicone septum.

Phase 2: HS-SPME Procedure
  • Equilibration: Incubate the vial at 40°C for 15 minutes under continuous agitation (250 rpm).

  • Extraction: Pierce the septum and expose the pre-conditioned DVB/CAR/PDMS fiber (50/30 µm) to the headspace for exactly 30 minutes at 40°C[1].

    • Causality: 30 minutes at 40°C balances sufficient volatility with the exothermic nature of fiber adsorption; higher temperatures would decrease the coating's affinity for the analyte.

  • Desorption: Retract the fiber and immediately insert it into the GC splitless injection port. Thermally desorb the analytes at 250°C for 3 minutes[1].

Phase 3: Chiral GC-MS Parameters
  • Chromatography: Route the desorbed volatiles through a Cyclodex B chiral capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness)[3].

  • Temperature Program: Initial temperature 40°C (hold 2 min), ramp at 2°C/min to 120°C, then 10°C/min to 200°C (hold 5 min).

    • Causality: A slow initial ramp (2°C/min) is critical; the separation of sec-butyl carboxylicates on cyclodextrin columns is highly temperature-dependent and enthalpy-driven, requiring extended interaction times at lower temperatures for chiral recognition[3].

  • Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV, scanning m/z 35-300. Extract m/z 71 and 89 for the specific quantitative identification of 2-butyl butyrate.

Quantitative Data & Optimization

The following table summarizes the validated parameters for maximizing the extraction efficiency and chiral resolution of (+)-2-butyl butyrate from complex matrices.

Parameter / MetricOptimal ConditionScientific Rationale / Outcome
SPME Fiber Coating DVB/CAR/PDMSYields the highest total peak area for C8-C12 esters; prevents competitive displacement[1].
Extraction Temperature 40°COptimizes the partition coefficient ( Khs/matrix​ ) without degrading thermolabile compounds.
Chiral Stationary Phase Cyclodex B ( β -CD)Provides the optimal cavity size for sec-butyl group inclusion[3].
Separation Factor ( α ) 1.12 (at 60°C)Indicates baseline resolution ( Rs​>1.5 ) of the (+) and (-) enantiomers[3].

System Architecture Visualization

G A Plant Matrix (Cryo-milled) B Matrix Modification (+ NaCl / H2O) A->B C HS-SPME Extraction (DVB/CAR/PDMS) B->C D Thermal Desorption (250°C, 3 min) C->D E Chiral GC-MS (Cyclodex B) D->E F (+)-2-Butyl Butyrate Resolved E->F

Workflow for the enantioselective extraction and chiral GC-MS profiling of (+)-2-butyl butyrate.

References

  • Title: Analysis of Volatile Components of Cape Gooseberry (Physalis peruviana L.) Grown in Turkey by HS-SPME and GC-MS Source: nih.gov URL: 1

  • Title: Extraction of Siraitia grosvenorii functional components and product development: a review Source: researchgate.net URL: 2

  • Title: Separation of Enantiomers of sec-Butyl Carboxylicates on β-Cyclodextrin Derivatives and Chiral Recognization Mechanism Source: researchgate.net URL: 3

Sources

Application

Application Note: Catalytic Esterification of (+)-2-Butanol with Butyric Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide field-proven, scalable, and stereoretentive protocols for the synthesis of (+)-sec-butyl butyrate using both bioc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide field-proven, scalable, and stereoretentive protocols for the synthesis of (+)-sec-butyl butyrate using both biocatalytic and solid-acid heterogeneous systems.

Introduction & Mechanistic Causality

The synthesis of enantiopure esters, such as (+)-sec-butyl butyrate, is of critical importance in the formulation of advanced flavors, fragrances, and chiral pharmaceutical intermediates. The esterification of butyric acid with the chiral secondary alcohol (+)-2-butanol (formally (S)-(+)-2-butanol) requires catalytic conditions that maximize thermodynamic yield while strictly preserving the stereochemical integrity of the alcohol moiety.

Stereochemical Rationale: Classical Fischer esterification proceeds via an addition-elimination mechanism at the carbonyl carbon. Because the reaction exclusively undergoes acyl-oxygen cleavage rather than alkyl-oxygen cleavage, the C–O bond of (+)-2-butanol remains entirely intact throughout the catalytic cycle. This mechanistic pathway ensures complete retention of configuration, yielding (+)-sec-butyl butyrate without racemization [1].

However, the choice of catalyst dictates the purity profile. Harsh homogeneous acids (e.g., concentrated H₂SO₄) at elevated temperatures can promote off-target E1 dehydration of the secondary alcohol to butenes, or Sₙ1 etherification, which compromises both yield and enantiomeric excess. To mitigate these risks, modern synthetic protocols rely on two robust, self-validating heterogeneous systems: biocatalysis using immobilized lipases and solid-acid catalysis using macroporous resins.

Catalytic Workflows & Logical Relationships

The following diagram illustrates the divergent mechanistic pathways and operational conditions between the biocatalytic and solid-acid routes.

G Substrates Butyric Acid + (+)-2-Butanol Enzyme Novozym 435 (Biocatalysis) Substrates->Enzyme 37-50°C Solvent-free/Heptane Acid Amberlyst 15 (Solid Acid) Substrates->Acid 105-110°C Dean-Stark Product (+)-sec-Butyl Butyrate (Retention of Configuration) Enzyme->Product >95% Yield No side reactions Water H2O Byproduct (Removed via sieves/distillation) Enzyme->Water Acid->Product >90% Yield Minor dehydration risk Acid->Water

Workflow comparing biocatalytic (Novozym 435) and solid-acid (Amberlyst 15) esterification routes.

Experimental Protocols

Protocol A: Biocatalytic Esterification using Novozym 435

Causality & Advantages: Novozym 435 (Candida antarctica lipase B immobilized on a macroporous acrylic resin) is the gold standard for mild, stereoretentive esterification [2]. It operates at low temperatures (37–50 °C), completely eliminating the risk of thermal dehydration of (+)-2-butanol. The system is self-validating: the inclusion of molecular sieves not only drives the reaction forward but provides a physical means to permanently halt the reverse hydrolysis reaction upon filtration. Furthermore, utilizing an excess of the alcohol nucleophile pushes the equilibrium toward product formation [3].

Materials:

  • Butyric acid (1.0 equiv, 0.1 M)

  • (+)-2-butanol (1.5 equiv, 0.15 M)

  • Novozym 435 (10% w/w relative to total substrate mass)

  • Solvent: n-Heptane (or run solvent-free for higher volumetric productivity)

  • 3Å Molecular sieves (20 g/L, freshly activated)

Step-by-Step Methodology:

  • Preparation: In a sealed batch reactor or round-bottom flask, dissolve butyric acid and (+)-2-butanol in n-heptane.

  • Water Scavenging: Add the activated 3Å molecular sieves to the reaction mixture. These act as an in situ water scavenger to continuously shift the thermodynamic equilibrium.

  • Catalyst Addition: Introduce the Novozym 435 beads.

  • Incubation: Stir the mixture gently at 45 °C for 12–24 hours. Crucial: Maintain orbital shaking or overhead stirring at ~250 rpm to avoid mechanical shearing and pulverization of the acrylic resin beads.

  • Monitoring: Track the reaction progress via GC-FID or by titrating the unreacted butyric acid aliquots with 0.01 M KOH.

  • Workup: Filter the mixture through a coarse frit to recover the immobilized enzyme and molecular sieves. (The enzyme can be washed with cold heptane and reused for up to 5–10 subsequent cycles).

  • Purification: Evaporate the heptane and unreacted alcohol under reduced pressure to yield highly pure (+)-sec-butyl butyrate.

Protocol B: Solid-Acid Catalyzed Esterification using Amberlyst 15

Causality & Advantages: For larger-scale industrial applications where biocatalyst cost is prohibitive, macroporous sulfonic acid resins like Amberlyst 15 or Dowex 50Wx8-400 provide excellent turnover numbers [4]. To prevent the reverse hydrolysis reaction, water must be continuously removed. This protocol utilizes a Dean-Stark apparatus, which acts as a macroscopic, self-validating indicator of reaction completion—when water ceases to collect, the forward reaction has reached its maximum extent.

Materials:

  • Butyric acid (1.0 equiv)

  • (+)-2-butanol (2.0 equiv)

  • Amberlyst 15 (dry, 5% w/w relative to butyric acid)

  • Solvent: Toluene (for azeotropic distillation)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagent Mixing: Combine butyric acid, (+)-2-butanol, and toluene in the flask.

  • Catalyst Addition: Add the dry Amberlyst 15 resin.

  • Reflux: Heat the mixture to reflux (approx. 105–110 °C). Water generated from the esterification will co-distill with toluene and (+)-2-butanol, separating into the lower aqueous phase of the Dean-Stark trap.

  • Endpoint Determination: Continue refluxing until water ceases to collect in the trap (typically 4–6 hours).

  • Workup: Cool the reaction to room temperature and filter off the solid acid catalyst.

  • Purification: Wash the organic filtrate with saturated aqueous NaHCO₃ to neutralize any trace unreacted butyric acid, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters, efficiencies, and risk profiles of both catalytic methods to aid in process selection.

ParameterProtocol A (Novozym 435)Protocol B (Amberlyst 15)
Catalyst Type Immobilized Lipase (Biocatalyst)Macroporous Sulfonic Acid Resin
Operating Temperature 37 – 50 °C105 – 110 °C (Reflux)
Reaction Time 12 – 24 hours4 – 6 hours
Water Removal Strategy 3Å Molecular Sieves (in situ)Dean-Stark Azeotropic Distillation
Stereoretention 100% (Absolute retention)>98% (Minimal racemization risk)
Byproduct Risk NoneTrace butenes (via thermal dehydration)
Catalyst Reusability High (up to 5-10 cycles without treatment)Moderate (requires acidic regeneration)
Typical Isolated Yield >95%85 – 90%

References

  • Triphenylphosphine Dibromide: A Simple One–pot Esterification Reagent NIH Public Access / University of North Carolina [Link]

  • Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology (RSC Publishing) [Link]

  • Study of the Influence of Alcohols in the Synthesis of Short Chain Esters Norwegian University of Science and Technology (NTNU)[Link]

  • Kinetic study of catalytic esterification of butyric acid and n-butanol over Dowex 50Wx8-400 ResearchGate [Link]

Method

purification techniques for (+)-2-butyl butyrate post-synthesis

Application Note: Post-Synthesis Purification and Chiral Verification of (+)-2-Butyl Butyrate Introduction & Mechanistic Rationale The synthesis of enantiopure esters, such as (+)-2-butyl butyrate (also known as (S)-sec-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Post-Synthesis Purification and Chiral Verification of (+)-2-Butyl Butyrate

Introduction & Mechanistic Rationale

The synthesis of enantiopure esters, such as (+)-2-butyl butyrate (also known as (S)-sec-butyl butyrate), is a critical operation in the development of chiral building blocks, advanced flavor/fragrance profiles, and specialized pharmaceutical intermediates. Traditional Fischer esterification utilizing strong mineral acids (e.g., H₂SO₄) is generally avoided for secondary alcohols like (+)-2-butanol. Acid catalysis proceeds via a protonated intermediate that can induce carbocation formation (Sₙ1 character) at the secondary carbon, leading to devastating racemization of the stereocenter or the formation of dehydration byproducts (e.g., 2-butene).

To strictly preserve the (S)-configuration, enzymatic esterification using Candida antarctica Lipase B (CALB)—commercially available as the immobilized biocatalyst Novozym 435—is the industry standard[1],[2]. This biocatalyst operates via a mild acyl-enzyme intermediate, ensuring complete retention of chirality[3]. However, post-synthesis, the crude reaction mixture is a complex matrix requiring a highly strategic purification pipeline to isolate the target ester without compromising its stereochemical integrity.

Physicochemical Profiling of the Crude Mixture

Designing a self-validating purification protocol requires exploiting the physicochemical deltas between the target ester and residual impurities. The most critical challenge in this matrix is the proximity of the boiling points of (+)-2-butyl butyrate (152.5 °C)[4] and unreacted butyric acid (163 °C). Attempting to separate these via direct distillation requires specialized equipment with high theoretical plates. Therefore, chemical neutralization prior to distillation is a mandatory causality-driven step.

Table 1: Physicochemical Profile and Purification Rationale

ComponentRole in MatrixBoiling Point (°C)Aqueous SolubilityPurification Strategy
(+)-2-Butyl Butyrate Target Product152.5InsolubleIsolated via Distillation[4]
(+)-2-Butanol Unreacted Substrate99.0SolubleRemoved via Distillation
Butyric Acid Unreacted Substrate163.0SolubleRemoved via Liquid-Liquid Extraction
Water Reaction Byproduct100.0MiscibleRemoved via Desiccation
Novozym 435 Immobilized EnzymeN/A (Solid)InsolubleRemoved via Filtration[2]

Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (+)-2-butanol, Butyric Acid, (+)-2-butyl butyrate, Novozym 435 Filtration 1. Vacuum Filtration (Biocatalyst Removal) Start->Filtration Extraction 2. Liquid-Liquid Extraction (NaHCO3 & Brine Washes) Filtration->Extraction Filtrate (Organic) Drying 3. Desiccation (Anhydrous Na2SO4) Extraction->Drying Washed Organic Phase Distillation 4. Fractional Distillation (151-152 °C Fraction) Drying->Distillation Dry Organic Layer Analysis 5. Chiral GC / Polarimetry (Enantiomeric Purity Check) Distillation->Analysis Pure (+)-2-butyl butyrate

Fig 1: Step-by-step purification workflow for (+)-2-butyl butyrate post-enzymatic esterification.

Step-by-Step Purification Protocols

Step 1: Biocatalyst Recovery (Filtration)

Causality: Novozym 435 is immobilized on a macroporous poly(methyl methacrylate) resin[2]. Removing it halts the reaction and allows the expensive biocatalyst to be recycled.

  • Assemble a vacuum filtration apparatus using a medium-porosity sintered glass funnel.

  • Filter the crude reaction mixture under a mild vacuum.

  • Wash the retained enzyme beads with two 15 mL portions of a non-polar solvent (e.g., n-hexane or diethyl ether) to elute any target ester trapped in the resin pores.

  • Combine the filtrate and washes. Store the recovered enzyme beads in a desiccator for future cycles.

Step 2: Liquid-Liquid Extraction (LLE)

Causality: As noted in Table 1, butyric acid must be removed before distillation. Washing the organic layer with a weak base (NaHCO₃) deprotonates the butyric acid, converting it into sodium butyrate, an ionic salt that partitions exclusively into the aqueous phase.

  • Transfer the combined organic filtrate to a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃.

  • Critical Safety Step: Gently invert the funnel and immediately open the stopcock to vent evolved CO₂ gas. Repeat inversion and venting until no further gas evolution is observed.

  • Allow the phases to separate. Drain and discard the lower aqueous layer.

  • Self-Validation: Test the pH of the aqueous layer. If it is acidic, repeat the NaHCO₃ wash until the aqueous phase remains mildly basic (pH ~8), confirming complete neutralization of butyric acid.

  • Wash the organic phase with one volume of saturated NaCl (brine). This step pre-dries the organic layer by altering the osmotic pressure, pulling dissolved water out of the ester phase.

Step 3: Desiccation

Causality: Trace water must be removed to prevent the formation of azeotropes during distillation, which would artificially depress the boiling point and contaminate the final fraction.

  • Transfer the washed organic phase to an Erlenmeyer flask.

  • Add granular anhydrous sodium sulfate (Na₂SO₄) in small portions while swirling.

  • Continue adding until the desiccant stops clumping and flows freely like sand.

  • Cover the flask and allow it to sit for 15 minutes to ensure complete hydration of the salt.

  • Gravity-filter the dried organic layer into a pre-weighed round-bottom distillation flask.

Step 4: Fractional Distillation

Causality: With butyric acid removed, the remaining mixture consists of the extraction solvent, (+)-2-butanol (BP 99.0 °C), and (+)-2-butyl butyrate (BP 152.5 °C)[4]. The >50 °C delta between the alcohol and the ester allows for excellent separation using a standard Vigreux column.

  • Equip the round-bottom flask with a Vigreux column, distillation head, condenser, and receiving flasks. Add PTFE boiling chips to prevent bumping.

  • Apply heat gradually using a heating mantle.

  • Collect the first fraction (extraction solvent) at its respective boiling point (e.g., 68 °C for hexane).

  • Collect the second fraction, unreacted (+)-2-butanol, at 98–100 °C.

  • Once the temperature drops and then rapidly climbs to ~150 °C, swap the receiving flask.

  • Collect the target (+)-2-butyl butyrate fraction strictly between 151 °C and 153 °C .

  • Self-Validation: A stable head temperature of 152 °C during the collection of the main body confirms high chemical purity.

Step 5: Chiral Purity Verification

Causality: To validate that the enzymatic synthesis and subsequent thermal stress of distillation did not induce racemization, the enantiomeric excess (ee) must be quantified.

  • Polarimetry: Measure the specific rotation [α]D20​ of the neat purified liquid. Compare the value against the literature standard for (+)-2-butyl butyrate to confirm optical purity.

  • Chiral GC: Inject a 1 µL sample (diluted in hexane) into a Gas Chromatograph equipped with a chiral stationary phase column (e.g., cyclodextrin-based). The baseline separation of (R)- and (S)-enantiomers will provide a precise quantitative validation of the ee[3].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of (+)-2-Butyl Butyrate During Distillation

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the loss of enantiomeric purity during the purification of chiral secon...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the loss of enantiomeric purity during the purification of chiral secondary esters.

Diagnostic Overview: The Causality of Racemization

(+)-2-Butyl butyrate features a chiral center at the secondary carbon of the alcohol moiety. During thermal purification (distillation), enantiomeric excess (ee) is frequently compromised (1)[1]. This loss of optical purity is rarely due to thermal degradation alone; rather, it is driven by a combination of thermal energy and trace catalytic impurities (acids, bases, or moisture).

Under acidic conditions and elevated temperatures, secondary alkyl esters are highly susceptible to an alkyl-oxygen cleavage (A_AL1) mechanism (2)[2]. The ester oxygen is protonated, and the molecule cleaves to form a planar, achiral sec-butyl carbocation. Upon nucleophilic recombination with the carboxylate or trace water, the stereocenter is scrambled, resulting in a racemic mixture (3)[3].

RacemizationMechanism A (+)-2-Butyl Butyrate (Chiral Ester) B Protonation by Trace Acid (High Heat) A->B H+ / ΔT C Alkyl-Oxygen Cleavage (A_AL1 Pathway) B->C - Butyric Acid D sec-Butyl Carbocation (Achiral / Planar) C->D E Nucleophilic Attack (Top or Bottom Face) D->E + Butyrate / H2O F (±)-2-Butyl Butyrate (Racemic Mixture) E->F

Mechanism of acid-catalyzed alkyl-oxygen cleavage leading to racemization.

Troubleshooting Guide & FAQs

Q1: I performed a standard fractional distillation at atmospheric pressure. Why did my product racemize? A1: At atmospheric pressure, the boiling point of 2-butyl butyrate is approximately 150–155°C. This elevated temperature provides the activation energy required for the unimolecular formation of the sec-butyl carbocation if even trace amounts of acid are present (2)[2]. Furthermore, prolonged heating increases the statistical probability of alkyl-oxygen cleavage. You must lower the boiling point by reducing the system pressure (1)[1].

Q2: My crude mixture is completely anhydrous. Can racemization still occur? A2: Yes. While moisture drives base/acid-catalyzed hydrolysis and subsequent re-esterification (which also causes racemization), anhydrous conditions do not prevent the A_AL1 alkyl-oxygen cleavage pathway. Lewis acids (such as residual metal catalysts from upstream synthesis) or Brønsted acids can coordinate with the ester carbonyl, making the carboxylate a better leaving group and promoting chiral center inversion.

Q3: I washed my crude product with brine and dried it. Is this sufficient? A3: No. Brine removes bulk water-soluble impurities but does not actively neutralize trace acids. A dedicated neutralization step using a mild base (e.g., saturated aqueous NaHCO₃) is mandatory to ensure the pH of the organic layer is strictly neutral before distillation.

Q4: Could my distillation glassware be causing the racemization? A4: Absolutely. Standard borosilicate glassware contains surface silanol groups (Si-OH) which are mildly acidic. At the high temperatures of the distillation pot, these surface sites act as heterogeneous catalysts for alkyl-oxygen cleavage. Passivating the glassware via silanization eliminates these acidic sites.

Quantitative Data: Distillation Parameters

The table below summarizes the impact of different distillation parameters on the optical purity of (+)-2-butyl butyrate.

Distillation MethodPressurePot Temp (°C)Glassware TreatmentRacemization RiskExpected ee Retention
Atmospheric Fractional760 Torr155 - 165NoneCritical< 20%
Standard Vacuum20 - 50 Torr80 - 95NoneHigh60 - 80%
High-Vacuum Short-Path< 1 Torr35 - 45NoneModerate90 - 95%
High-Vacuum Kugelrohr< 1 Torr35 - 45SilanizedNegligible> 99%
Self-Validating Experimental Protocols

To ensure the highest retention of enantiomeric excess, follow these integrated workflows.

PreventionWorkflow Start Crude (+)-2-Butyl Butyrate Step1 Aqueous Workup (Wash with NaHCO3) Start->Step1 Remove trace acids Step2 Drying (Anhydrous Na2SO4) Step1->Step2 Remove moisture Step3 Glassware Passivation (Silanization) Step2->Step3 Prevent silanol catalysis Step4 High-Vacuum Distillation (T < 60°C) Step3->Step4 Lower thermal energy End Enantiopure (+)-2-Butyl Butyrate Step4->End

Step-by-step workflow to prevent racemization during chiral ester distillation.

Protocol A: Glassware Passivation (Silanization)

Causality: Removing acidic silanol sites prevents heterogeneous catalysis of the A_AL1 pathway during heating.

  • Clean & Dry: Wash the short-path distillation apparatus thoroughly with acetone and dry in an oven at 120°C for 2 hours.

  • Silanizing Agent: In a fume hood, rinse the inner surfaces of the cooled glassware with a 5% (v/v) solution of Dichlorodimethylsilane in anhydrous heptane.

  • Curing: Allow the glassware to sit at room temperature for 15 minutes.

  • Quenching: Rinse the glassware sequentially with anhydrous methanol (to cap unreacted silyl chlorides) followed by dichloromethane.

  • Validation Check: Place a drop of water on the treated glass. It should bead up immediately (contact angle >90°), confirming a hydrophobic, passivated surface. Proceed only if this is observed.

Protocol B: Preparation and High-Vacuum Distillation

Causality: Strict neutralization and low-temperature distillation prevent the thermal activation of carbocation formation.

  • Neutralization: Transfer the crude (+)-2-butyl butyrate to a separatory funnel. Wash with an equal volume of saturated aqueous NaHCO₃.

  • Validation Check: Test the pH of the aqueous effluent using pH paper. It must read between 7.5 and 8.0. If it is acidic, repeat the wash until the target pH is achieved.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ for 30 minutes. Filter the solution to remove the drying agent.

  • System Setup: Transfer the dried ester to the silanized distillation pot. Assemble a short-path distillation setup.

  • Vacuum Application: Apply high vacuum (< 1 Torr) before applying any heat to the system.

  • Validation Check: Monitor the pressure gauge. Do not proceed until the system holds a stable vacuum below 1 Torr. This ensures the boiling point will remain safely below 50°C.

  • Distillation: Slowly heat the pot. Collect the purified (+)-2-butyl butyrate in a receiver flask cooled with a dry ice/acetone bath to prevent volatile loss and thermal degradation of the purified product.

References
  • Title: What is the reason for racemisation after doing chiral resolution? | Source: ResearchGate | URL: 1

  • Title: PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS XII. RACEMIZATION OF sec-BUTANOL | Source: Canadian Science Publishing | URL: 2

  • Title: 5.8: Racemic Mixtures and the Resolution of Enantiomers | Source: Chemistry LibreTexts | URL: 3

Sources

Optimization

Chiral GC Technical Support Center: Troubleshooting (+)-2-Butyl Butyrate Peak Tailing

Welcome to the Advanced Technical Support Center for Chiral Gas Chromatography (GC). Analyzing chiral esters like (+)-2-butyl butyrate requires highly specialized stationary phases—typically derivatized cyclodextrins.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Chiral Gas Chromatography (GC). Analyzing chiral esters like (+)-2-butyl butyrate requires highly specialized stationary phases—typically derivatized cyclodextrins. Because these phases rely on delicate inclusion complexation rather than simple partitioning, they are highly susceptible to peak asymmetry.

This guide provides drug development professionals and analytical scientists with field-proven, mechanistically grounded troubleshooting strategies to eliminate peak tailing and restore enantiomeric resolution.

Diagnostic Logic & Workflow

Before altering your instrument's parameters, you must isolate whether the peak tailing is a concentration anomaly , a physical flow-path disruption , or a chemical interaction . Follow the self-validating diagnostic workflow below.

G Start Peak Tailing: (+)-2-butyl butyrate CheckMass Is on-column mass > 50 ng? Start->CheckMass Overload Chiral Phase Overload CheckMass->Overload Yes AlkaneTest Inject Alkane Standard Does it tail? CheckMass->AlkaneTest No Dilute Dilute sample or increase split ratio Overload->Dilute PhysIssue Physical Issue (Dead Volume) AlkaneTest->PhysIssue Yes ChemIssue Chemical Issue (Active Sites) AlkaneTest->ChemIssue No FixPhys Re-cut column & fix insertion depth PhysIssue->FixPhys FixChem Replace liner & trim column inlet ChemIssue->FixChem

Diagnostic workflow for isolating physical vs. chemical causes of peak tailing in chiral GC.

Root Cause Analysis (FAQs)

Q: Why does (+)-2-butyl butyrate exhibit severe tailing on my cyclodextrin column, even though my achiral methods run perfectly? A: Chiral stationary phases (CSPs) have fundamentally different retention mechanisms and significantly lower sample capacities than standard polysiloxane phases. Overloading a cyclodextrin-based column saturates the chiral cavities, which dynamically alters the partition coefficient during elution. Unlike standard GC where overloading causes peak fronting, overloading a cyclodextrin phase typically results in peak tailing[1].

Q: How can I definitively prove whether the tailing is caused by active sites (chemical) or dead volume (physical)? A: You must run a diagnostic alkane test. Inject a non-polar, non-active hydrocarbon (e.g., dodecane) under your current method conditions. Alkanes do not interact with active sites (like exposed silanols). If the alkane peak is perfectly symmetrical but your (+)-2-butyl butyrate tails, the issue is chemical—likely degraded liner deactivation or exposed silanol groups binding to the ester's carbonyl oxygen[2]. If the alkane also tails, the issue is physical, pointing to unswept dead volume or a poorly cut column[2].

Q: Can my injection parameters induce tailing even if the column is pristine? A: Yes. Two common injection errors cause tailing:

  • Solvent Effect Violation: If your initial oven temperature is not set 10–20 °C below the boiling point of your sample solvent, the solvent will not properly condense and focus the analyte band at the head of the column, leading to band broadening and tailing[3][4].

  • Insufficient Split Flow: In a split injection, a minimum total flow of 20 mL/min (ideally >30 mL/min) through the inlet is required to rapidly sweep the sample onto the column. Lower flows cause the sample vapor to linger in the liner, creating a drawn-out tail[3][4].

Q: I recently installed a new column, but the tailing persists. What physical installation errors cause this? A: The most frequent installation error is improper insertion depth. If the column is inserted too low into the inlet, it sits inside the gold seal cavity, creating turbulent eddy currents and unswept dead volume[4]. Furthermore, overtightening the ferrule cold-works the material; during the oven's thermal cycling, this creates micro-gaps that allow oxygen infiltration, which rapidly degrades the stationary phase and generates active sites[5].

Self-Validating Experimental Protocols

To restore system integrity, execute the following protocols sequentially. The success of these procedures is self-validating: a passing result on the final diagnostic alkane injection confirms the system is ready for chiral analysis.

Protocol A: System Deactivation & Inlet Maintenance

Active sites accumulate non-volatile matrix residues that hydrogen-bond with the ester group of (+)-2-butyl butyrate.

  • Cool & Depressurize: Set the inlet and oven temperatures to <40 °C and turn off the carrier gas flow[2].

  • Disassemble: Remove the autosampler, septum nut, septum, and glass liner[2].

  • Chemical Scrubbing: Moisten a lint-free swab with methanol and vigorously clean the inside of the stainless-steel injector body. Follow sequentially with an acetone swab, and finally a methylene chloride swab to remove all polar and non-polar residues[2].

  • Hardware Replacement: Discard the old gold seal, liner, and O-ring. Install a brand-new, heavily deactivated split liner. Causality: Fresh deactivation caps surface silanols, eliminating the electrostatic interactions that delay the elution of the ester.

Protocol B: Zero-Dead-Volume Column Installation
  • Score and Snap: Using a ceramic scoring wafer, lightly score the polyimide coating of the fused silica column. Snap the column cleanly.

  • Inspect the Cut: Use a 10x magnifier to inspect the column end. Causality: A jagged cut or hanging polyimide burr will disrupt the laminar flow of the carrier gas, inducing physical peak tailing[4]. If the cut is not perfectly flat, recut it.

  • Set Insertion Depth: Thread the column through the septum and ferrule. Measure the exact insertion depth required by your manufacturer (e.g., exactly 4 to 6 mm above the ferrule for Agilent split/splitless inlets)[4]. Use the septum to hold the nut in place at this exact measurement.

  • Torque Control: Insert the column into the inlet and tighten the nut finger-tight. Use a wrench to tighten exactly 1/4 turn further. Do not overtighten [5].

  • Validation: Inject 1 µL of a dilute dodecane standard. Calculate the Asymmetry factor (As). If As ≤ 1.1, the flow path is physically optimal.

Quantitative Diagnostic Metrics

Use the following thresholds to monitor system health and prevent peak tailing before it compromises your enantiomeric resolution.

Diagnostic ParameterTarget ValueTailing ThresholdMechanistic Consequence of Exceeding Threshold
On-Column Mass < 10 ng> 50 ngSaturation of cyclodextrin cavities causing dynamic partition shifts (Chiral Overload)[1].
Initial Oven Temp 10–20 °C below solvent BP≥ Solvent BPViolation of the solvent effect; failure to condense and focus the analyte band[3][4].
Split Vent Flow 30–50 mL/min< 20 mL/minInefficient sample transfer from the liner to the column, causing vapor diffusion[3][4].
Alkane Asymmetry (As) 1.00 – 1.05> 1.10Indicates physical dead volume or turbulent flow at the column connection[2].
Analyte Asymmetry (As) 1.00 – 1.10> 1.20Indicates chemical interaction (active sites/silanols ) if the alkane test previously passed[2].

References

  • Troubleshooting Peak Tailing in Gas Chromatography Workflows - Lab Manager. Available at:[Link]

  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks - Agilent Technologies. Available at:[Link]

  • Agilent Tailing Peaks GC Troubleshooting Series - YouTube (Agilent). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Biocatalytic Synthesis of (+)-2-Butyl Butyrate

Welcome to the technical support center for the biocatalytic synthesis of (+)-2-butyl butyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the biocatalytic synthesis of (+)-2-butyl butyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and enantioselectivity of your biocatalytic reactions.

Introduction to Enantioselective Esterification

The synthesis of enantiomerically pure compounds is a critical task in the pharmaceutical and fine chemical industries.[1][2] Biocatalysis, particularly the use of lipases, offers a green and highly selective method for producing chiral molecules like (+)-2-butyl butyrate through the kinetic resolution of racemic 2-butanol.[1][3] In this process, the lipase preferentially esterifies one enantiomer of the alcohol, allowing for the separation of the unreacted enantiomer and the newly formed ester. This guide will walk you through common challenges and optimization strategies to maximize your success.

Frequently Asked Questions (FAQs)

Enzyme Selection and Immobilization

Q1: Which lipase is best suited for the kinetic resolution of racemic 2-butanol?

A1: The choice of lipase is critical for achieving high enantioselectivity. While several lipases can catalyze the esterification of 2-butanol, Candida antarctica Lipase B (CALB) , often in its immobilized form as Novozym 435®, is widely reported to be highly effective for the kinetic resolution of secondary alcohols, including 2-butanol.[3][4] Lipase from Pseudomonas cepacia has also shown good results in resolving similar chiral alcohols.[5] It is always recommended to screen a panel of lipases to find the optimal one for your specific reaction conditions.

Q2: Why is enzyme immobilization important, and which method is recommended?

A2: Enzyme immobilization offers several advantages, including enhanced stability (thermal and chemical), ease of separation from the reaction mixture, and the potential for reuse, which is crucial for cost-effective processes.[2] For lipase-catalyzed reactions in organic solvents, immobilization on hydrophobic supports can also lead to a significant increase in catalytic activity.[6]

Commercially available immobilized preparations like Novozym 435® (CALB immobilized on a macroporous acrylic resin) are a convenient and effective option.[3] Covalent attachment to supports like acrylic beads or magnetic collagen fibers are other robust methods that prevent enzyme leaching.

Reaction Parameters and Optimization

Q3: What is the optimal temperature for this reaction?

A3: The optimal temperature for lipase-catalyzed reactions is a balance between reaction rate and enzyme stability. For many lipases, including CALB, a temperature range of 40-60°C is generally effective.[3][7] It's important to note that while higher temperatures can increase the reaction rate, they can also lead to a decrease in enantioselectivity and enzyme stability.[8][9] Therefore, the optimal temperature should be determined experimentally for your specific lipase and reaction setup.

Q4: How does the choice of organic solvent affect the reaction?

A4: The organic solvent plays a crucial role in lipase-catalyzed reactions by solubilizing the substrates and influencing the enzyme's conformation and activity. Hydrophobic solvents with a high log P value, such as n-hexane or heptane , are generally preferred as they are less likely to strip the essential water layer from the enzyme, thus preserving its activity.[6][10] Polar organic solvents can sometimes enhance the selectivity of lipases, but they may also lead to decreased enzyme activity.[6]

Q5: What is the ideal molar ratio of substrates (2-butanol and butyric acid)?

A5: An excess of one substrate can be used to drive the reaction equilibrium towards product formation. However, high concentrations of either the alcohol or the carboxylic acid can lead to substrate inhibition.[11] A common starting point is a slight excess of the acyl donor (butyric acid or a butyrate ester). For the synthesis of butyl butyrate, a butanol to butyric acid molar ratio of 3:1 has been shown to be effective.[7] It is advisable to perform a substrate concentration optimization study to find the ideal ratio for your system.

Q6: How does water activity impact the yield, and how can it be controlled?

A6: Water is a product of the esterification reaction, and its accumulation can shift the equilibrium back towards the reactants, leading to lower yields. Therefore, it is crucial to control the water activity in the reaction medium. This can be achieved by adding molecular sieves to the reaction mixture to sequester the water produced.[10] The initial water activity of the system is also important; while a minimal amount of water is essential for enzyme activity, excess water will promote the reverse hydrolysis reaction.[12]

Troubleshooting Guide

This section addresses common problems encountered during the biocatalytic synthesis of (+)-2-butyl butyrate and provides systematic solutions.

Problem 1: Low Yield of (+)-2-Butyl Butyrate
Possible Cause Troubleshooting Steps Scientific Rationale
Equilibrium Limitation 1. Add molecular sieves to the reaction to remove water.[10]2. Use an excess of one substrate (typically the acyl donor).[7]3. Consider using an irreversible acyl donor like vinyl butyrate.1. Water is a byproduct of esterification; its removal shifts the equilibrium towards the product side according to Le Châtelier's principle.2. Increasing the concentration of a reactant drives the reaction forward.3. The enol leaving group of a vinyl ester tautomerizes to a stable ketone, making the reaction essentially irreversible.
Enzyme Inactivation 1. Optimize the reaction temperature ; avoid excessively high temperatures.[8][9]2. Ensure the organic solvent is of high purity and not denaturing the enzyme.[6]3. Check the pH of the microenvironment of the enzyme; some acids can lower the local pH and inactivate the lipase.1. Lipases are proteins that can denature at high temperatures, leading to a loss of activity.2. Polar solvents can strip the essential water layer from the enzyme, causing inactivation.3. Extreme pH values can alter the ionization state of amino acid residues in the active site, leading to inactivation.
Substrate Inhibition 1. Perform a substrate concentration optimization study to identify inhibitory concentrations.[11]2. Employ a fed-batch strategy , adding one of the substrates gradually over time.1. High concentrations of either the alcohol or the carboxylic acid can bind to the enzyme in a non-productive manner, inhibiting the reaction.2. A fed-batch approach maintains a low, non-inhibitory concentration of the substrate throughout the reaction.
Problem 2: Low Enantioselectivity (Low Enantiomeric Excess, ee)
Possible Cause Troubleshooting Steps Scientific Rationale
Suboptimal Enzyme Choice 1. Screen different lipases from various sources (e.g., Candida antarctica, Pseudomonas cepacia, Rhizomucor miehei).[1]1. Different lipases have distinct active site geometries and substrate specificities, leading to varying levels of enantioselectivity for a given substrate.
Inappropriate Reaction Conditions 1. Optimize the reaction temperature . Lowering the temperature can sometimes increase enantioselectivity.[13]2. Screen different organic solvents . The solvent can influence the flexibility of the enzyme and its interaction with the substrates.[6][14]3. Vary the acyl donor . The structure of the acyl donor can impact how the alcohol binds in the active site.[3]1. At lower temperatures, the energetic differences between the transition states for the two enantiomers can become more pronounced, leading to higher selectivity.2. The solvent can affect the conformation of the lipase's "lid," which controls access to the active site and can influence enantioselectivity.3. A bulkier or electronically different acyl donor can alter the steric and electronic environment of the active site.
Reaction Progress 1. Monitor the reaction over time and stop it at the optimal conversion for the highest enantiomeric excess of the product and/or remaining substrate.1. In a kinetic resolution, the enantiomeric excess of both the product and the unreacted substrate changes as the reaction progresses. For the product, the highest ee is often observed at lower conversions, while for the unreacted substrate, the ee increases with conversion.

Experimental Protocols & Data

Protocol 1: Screening of Lipases for Kinetic Resolution of (R,S)-2-Butanol

Objective: To identify the most enantioselective lipase for the synthesis of (+)-2-butyl butyrate.

Materials:

  • (R,S)-2-butanol

  • Butyric acid

  • A selection of immobilized lipases (e.g., Novozym 435®, Lipase from Pseudomonas cepacia, Lipase from Rhizomucor miehei)

  • n-Hexane (anhydrous)

  • Molecular sieves (3Å, activated)

  • Reaction vials

  • Shaking incubator

  • Gas chromatograph (GC) with a chiral column

Procedure:

  • In separate reaction vials, add 100 mg of each immobilized lipase.

  • To each vial, add 5 mL of a pre-prepared solution of (R,S)-2-butanol (0.2 M) and butyric acid (0.3 M) in anhydrous n-hexane.

  • Add 200 mg of activated molecular sieves to each vial.

  • Seal the vials and place them in a shaking incubator at 40°C and 200 rpm.

  • Take samples at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Analyze the samples by chiral GC to determine the conversion and the enantiomeric excess (ee) of the product ((+)-2-butyl butyrate) and the remaining substrate ((-)-2-butanol).

Data Presentation

Table 1: Influence of Different Lipases on the Kinetic Resolution of (R,S)-2-Butanol *

LipaseConversion (%) after 24hee of (+)-2-Butyl Butyrate (%)ee of (-)-2-Butanol (%)
Novozym 435® (CALB)~45>95~80
Pseudomonas cepacia Lipase~40~90~60
Rhizomucor miehei Lipase~30~75~45

*Data are representative and may vary depending on specific reaction conditions.

Protocol 2: Optimization of Reaction Temperature

Objective: To determine the optimal temperature for maximizing enantioselectivity.

Procedure:

  • Set up multiple identical reactions using the best lipase identified in Protocol 1.

  • Incubate the reactions at different temperatures (e.g., 30°C, 40°C, 50°C, 60°C).

  • Monitor the reactions over time by chiral GC.

  • Plot the enantiomeric excess of (+)-2-butyl butyrate as a function of temperature.

Table 2: Effect of Temperature on Enantioselectivity (using Novozym 435®) *

Temperature (°C)Conversion (%) after 8hee of (+)-2-Butyl Butyrate (%)
30~20>98
40~35>95
50~50~92
60~60~88

*Data are representative and demonstrate a common trend where enantioselectivity may decrease at higher temperatures.[8][9]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis cluster_optimization Optimization A Prepare Substrate Solution ((R,S)-2-butanol & butyric acid in n-hexane) B Add Immobilized Lipase A->B C Add Molecular Sieves B->C D Incubate with Shaking (Controlled Temperature) C->D E Take Samples at Intervals D->E F Analyze by Chiral GC E->F G Determine Conversion & ee F->G H Vary Parameters: - Lipase Type - Temperature - Solvent G->H

Caption: Workflow for the optimization of the kinetic resolution of (R,S)-2-butanol.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_yield Low Yield Issues cluster_ee Low Enantioselectivity Issues Start Low Yield or Low Enantioselectivity Yield_Q1 Is water being removed? Start->Yield_Q1 ee_Q1 Have different lipases been screened? Start->ee_Q1 Yield_A1_Yes Check for Enzyme Inactivation (Temp, Solvent) Yield_Q1->Yield_A1_Yes Yes Yield_A1_No Add Molecular Sieves Yield_Q1->Yield_A1_No No Yield_Q2 Substrate Inhibition? Yield_A1_Yes->Yield_Q2 Yield_A2_Yes Optimize Substrate Ratio or Use Fed-Batch Yield_Q2->Yield_A2_Yes Yes ee_A1_No Screen a Panel of Lipases ee_Q1->ee_A1_No No ee_A1_Yes Optimize Reaction Conditions (Temp, Solvent, Acyl Donor) ee_Q1->ee_A1_Yes Yes

Caption: Decision tree for troubleshooting common issues in biocatalytic kinetic resolution.

References

  • Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. (2024). International Journal of Molecular Sciences. [Link]

  • Gotor-Fernández, V., et al. (2011). Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters. Applied Biochemistry and Biotechnology. [Link]

  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Aydemir, A. (2022). The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene. Journal of the Turkish Chemical Society, Section B: Chemical Education. [Link]

  • Marques, M. H., et al. (2010). Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification. Tetrahedron: Asymmetry. [Link]

  • Chen, Y., et al. (2025). Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. Nature Communications. [Link]

  • Watanabe, K., et al. (2001). Effects of substituent and temperature on enantioselectivity for lipase-catalyzed esterification of 2-(4-substituted phenoxy) propionic acids in organic solvents. Bioorganic Chemistry. [Link]

  • Pescador, R., et al. (2021). Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase. The Journal of Physical Chemistry B. [Link]

  • Ueji, S., et al. (2003). Flexibility of Lipase Brought About by Solvent Effects Controls Its Enantioselectivity in Organic Media. Bulletin of the Chemical Society of Japan. [Link]

  • Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts. [Link]

  • Blacker, A. J., et al. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Tetrahedron. [Link]

  • Matsuda, T., et al. (2021). Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium. Green Chemistry. [Link]

  • de Souza, R. O. M. A., et al. (2017). Lipase-Mediated Kinetic Resolution: An Introductory Approach to Practical Biocatalysis. Journal of Chemical Education. [Link]

  • Sharma, S., et al. (2011). Organic Solvent Tolerant Lipases and Applications. Biotechnology and Molecular Biology Reviews. [Link]

  • Aydemir, A. (2022). The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene Glycerol Reaction. ResearchGate. [Link]

  • de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules. [Link]

  • Turon, F., et al. (2003). Effect of water content and temperature on Carica papaya lipase catalyzed esterification and transesterification reactions. OCL - Oilseeds and fats, Crops and Lipids. [Link]

  • Bhardwaj, K. K., & Gupta, R. (2021). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. ChemRxiv. [Link]

  • Toth, B., et al. (2018). An Organic Solvent-Tolerant Lipase with Both Hydrolytic and Synthetic Activities from the Oleaginous Fungus Mortierella echinosphaera. Molecules. [Link]

  • van der Deen, H., et al. (1996). Lipase-catalyzed second-order asymmetric transformations as resolution and synthesis strategies for chiral 5-(acyloxy)-2(5H)-furanones and 5-(acyloxy)-2(5H)-pyrrolinones. Journal of the American Chemical Society. [Link]

  • Lee, D., et al. (2000). Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts. Organic Letters. [Link]

  • Fernandez-Lorente, G., et al. (2011). Performance of Different Immobilized Lipases in the Syntheses of Short- and Long-Chain Carboxylic Acid Esters by Esterification Reactions in Organic Media. Molecules. [Link]

  • Girelli, A. M., et al. (2024). Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. ACS Engineering Au. [Link]

  • O'Brien, P., et al. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry. [Link]

  • Knezevic-Jugovic, Z. D., et al. (2016). Effect of parameters on butyl butyrate synthesis using novel Aspergillus niger lipase as biocatalyst. Journal of the Mexican Chemical Society. [Link]

  • Wolff, A., et al. (2000). Sequential Kinetic Resolution by two Enantioselective Enzymes. Biotechnology and Bioengineering. [Link]

  • Martinez-Morales, F., et al. (2025). Enantioselectivity Enhancement of a Geobacillus thermoleovorans CCR11 Lipase by Rational Design. International Journal of Molecular Sciences. [Link]

  • Chung, J. Y. L., et al. (2022). Discovery and Process Development of a Scalable Biocatalytic Kinetic Resolution toward Synthesis of a Sterically Hindered Chiral Ketone. Organic Process Research & Development. [Link]

  • da Silva, A. P., et al. (2022). Lipases: Sources of Acquisition, Ways of Production, and Recent Applications. Catalysis Research. [Link]

  • Kumar, A., & Kanwar, S. S. (2012). Rapeseed Lipase Catalyzed Synthesis of Butyl Butyrate for Flavour and Nutraceutical Applications in Organic Media. Food and Bioprocess Technology. [Link]

  • Glogauer, A., et al. (2011). Lipase and esterase - to what extent can this classification be applied accurately? Ciência e Tecnologia de Alimentos. [Link]

Sources

Optimization

overcoming steric hindrance in (+)-2-butyl butyrate esterification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the esterification of sterically hindere...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the esterification of sterically hindered, chiral secondary alcohols.

Synthesizing (+)-2-butyl butyrate from (+)-2-butanol and butyric acid presents two distinct challenges: steric hindrance (which severely depresses the reaction rate) and chiral vulnerability (where harsh conditions can lead to racemization). This guide provides mechanistic troubleshooting, validated protocols, and empirical data to ensure high-yield, enantiopure synthesis.

Strategic Workflow: Overcoming Steric Hindrance

Before diving into specific troubleshooting scenarios, it is critical to select the correct synthetic pathway based on your purity and scalability requirements.

Workflow Start Substrate: (+)-2-butanol + Butyric Acid Q1 Is enantiopurity (ee > 99%) critical? Start->Q1 Path1 Yes: Mild Conditions Required Q1->Path1 Yes Path2 No: Standard Conditions OK Q1->Path2 No Enzyme Biocatalysis (CALB / Novozym 435) Path1->Enzyme Best for scale-up Steglich Steglich Esterification (DCC / DMAP) Path1->Steglich Fast lab-scale Fischer Fischer Esterification (H2SO4 / Heat) Path2->Fischer

Decision matrix for selecting the optimal esterification pathway for chiral secondary alcohols.

Troubleshooting Guides & FAQs

Q1: Why is the esterification of (+)-2-butanol with butyric acid significantly slower than with 1-butanol? A1: The causality lies in the transition state geometry. (+)-2-butanol is a secondary alcohol. The additional methyl group adjacent to the nucleophilic hydroxyl oxygen creates a bulky steric shield. This physical barrier obstructs the trajectory of the alcohol as it attempts to attack the carbonyl carbon of the acyl donor, significantly raising the activation energy required to form the tetrahedral intermediate[1].

Q2: I am using a standard Fischer esterification (H₂SO₄, reflux with Dean-Stark), but my (+)-2-butyl butyrate is losing its optical purity. Why does racemization occur? A2: Harsh Brønsted acidic conditions combined with high heat can protonate the secondary alcohol, leading to the loss of water and the formation of a sec-butyl carbocation (an Sₙ1/E1-type side reaction). Because this carbocation is planar, subsequent attack by the carboxylic acid can occur from either face, destroying the stereocenter and leading to a racemic mixture. To preserve enantiopurity, you must avoid carbocation formation by switching to mild, base-catalyzed acyl transfer (Steglich) or biocatalysis.

Q3: How exactly does DMAP overcome the steric hindrance of (+)-2-butanol in chemical synthesis? A3: 4-Dimethylaminopyridine (DMAP) functions as a highly efficient nucleophilic catalyst. Instead of relying on the sterically hindered alcohol to attack the acyl donor directly, DMAP attacks the activated acyl donor first. This forms an N-acylpyridinium intermediate. This intermediate is dramatically more electrophilic than the original acyl donor, lowering the activation energy barrier enough that even the hindered (+)-2-butanol can attack it efficiently at room temperature[2].

DMAP_Mechanism AcylDonor Activated Acyl Donor (e.g., O-Acylisourea) Intermediate N-Acylpyridinium Intermediate AcylDonor->Intermediate DMAP attacks DMAP DMAP (Nucleophilic Catalyst) DMAP->Intermediate Product (+)-2-butyl butyrate Product Intermediate->Product Nucleophilic attack by (+)-2-butanol Alcohol (+)-2-butanol (Sterically Hindered) Alcohol->Product Product->DMAP Catalyst turnover

DMAP catalytic cycle overcoming steric hindrance via a highly electrophilic intermediate.

Q4: What is the most reliable method for scaling up this reaction while maintaining absolute enantiomeric excess (ee)? A4: Biocatalysis using Candida antarctica Lipase B (CALB), commercially available as Novozym 435. Lipases operate at near-ambient temperatures (30–50 °C) and neutral pH. This completely bypasses the carbocation-induced racemization pathways of chemical catalysis while providing excellent conversion rates for secondary alcohols[3].

Quantitative Method Comparison

To aid in protocol selection, the following table summarizes the performance metrics of the three primary esterification strategies when applied to (+)-2-butanol.

Esterification MethodPrimary CatalystOperating Temp (°C)Typical Yield (%)Enantiomeric Retention (ee %)Steric Tolerance
Fischer (Standard) H₂SO₄ / p-TsOH80–11040–60Low (< 50%)Poor
Steglich (Chemical) DCC / DMAP0–2085–95High (> 98%)Excellent
Enzymatic (Biocatalytic) CALB (Novozym 435)3790–98Perfect (> 99%)Good

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems, ensuring that you can visually or analytically confirm the success of the reaction at critical junctures.

Protocol A: Steglich Esterification (Rapid Lab-Scale Synthesis)

This method utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and DMAP as a nucleophilic catalyst to achieve high yields at room temperature[2].

Reagents: (+)-2-butanol (1.0 eq), Butyric acid (1.0 eq), DCC (1.1 eq), DMAP (0.1 eq), Anhydrous Dichloromethane (DCM).

  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve butyric acid and (+)-2-butanol in anhydrous DCM (approx. 0.2 M concentration).

  • Catalyst Addition: Add DMAP (0.1 eq) to the solution. Causality: DMAP must be present before DCC activation to immediately trap the highly reactive O-acylisourea intermediate.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling suppresses the competing 1,3-rearrangement of O-acylisourea into the unreactive N-acylurea byproduct.

  • Activation: Add DCC (1.1 eq) dropwise over 10 minutes.

  • Reaction: Stir at 0 °C for 5 minutes, then remove the ice bath and allow the mixture to warm to 20 °C. Stir for 3 hours.

  • Self-Validation Step: Observe the formation of a heavy white precipitate. This is Dicyclohexylurea (DCU), the hydrated byproduct of DCC. Its formation is visual confirmation that the coupling agent has successfully dehydrated the system and the esterification is proceeding.

  • Workup: Filter off the DCU precipitate. Wash the organic filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Enzymatic Esterification (High-Fidelity Scale-Up)

This protocol utilizes immobilized lipase to drive the reaction under exceptionally mild conditions, ensuring zero racemization[3].

Reagents: (+)-2-butanol, Butyric acid, Novozym 435 (Immobilized CALB), Heptane, 4Å Molecular Sieves.

  • Preparation: Prepare a 0.1 M solution of butyric acid and a 0.1 M solution of (+)-2-butanol in heptane. Causality: Non-polar solvents like heptane preserve the essential hydration shell of the lipase, maintaining its active, open conformation.

  • Thermodynamic Shift: Add 20 g/L of freshly activated 4Å molecular sieves to the reaction vessel. Causality: Esterification is an equilibrium reaction that produces water. The sieves continuously sequester this water, driving the thermodynamic equilibrium entirely toward the (+)-2-butyl butyrate product.

  • Enzyme Addition: Add Novozym 435 at a loading of 200 U/g of acid.

  • Incubation: Incubate the mixture at 37 °C with orbital shaking at 250 rpm for 24–48 hours. Causality: 37 °C provides optimal kinetic energy for CALB without risking thermal denaturation of the protein structure.

  • Self-Validation Step: Withdraw a 1 mL aliquot and titrate the unreacted butyric acid with 0.01 M KOH. A sharp, quantifiable drop in acid concentration confirms continuous ester formation and active enzyme kinetics.

  • Workup: Filter the reaction mixture through a coarse frit to recover the immobilized enzyme and molecular sieves (the enzyme can be washed with cold heptane and recycled). Purify the filtrate via vacuum distillation to isolate the pure (+)-2-butyl butyrate.

References

  • Organic Chemistry Portal (Neises & Steglich, Angew. Chem. Int. Ed., 1978)
  • PubMed (National Institutes of Health)
  • PMC (National Institutes of Health)

Sources

Reference Data & Comparative Studies

Validation

(+)-2-butyl butyrate vs (-)-2-butyl butyrate odor threshold comparison

Comparative Sensory Performance Guide: (+)-2-Butyl Butyrate vs. (-)-2-Butyl Butyrate Introduction: The Stereochemistry of Aroma As a Senior Application Scientist in flavor and fragrance (F&F) and drug formulation, naviga...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Sensory Performance Guide: (+)-2-Butyl Butyrate vs. (-)-2-Butyl Butyrate

Introduction: The Stereochemistry of Aroma

As a Senior Application Scientist in flavor and fragrance (F&F) and drug formulation, navigating the stereochemistry of volatile compounds is paramount to product success. 2-Butyl butyrate (also known as sec-butyl butyrate) is an aliphatic ester widely utilized for its sweet, fruity, and pineapple-like aromatic profile. However, because the compound possesses a chiral center at the C2 position of the alcohol moiety, it exists as two distinct enantiomers: (+)-2-butyl butyrate and (-)-2-butyl butyrate.

Mammalian olfactory receptors are highly chiral environments. Consequently, enantiomers rarely perform identically; they often exhibit profound differences in both odor quality (descriptor) and odor detection threshold (ODT). This guide provides an objective, data-driven comparison of these two enantiomers, detailing the mechanistic causality of their sensory divergence and the self-validating protocols required for accurate threshold determination.

Mechanistic Causality: Chiral Recognition in Olfaction

The divergence in odor thresholds between (+)- and (-)-2-butyl butyrate is not an artifact of volatility or solubility. Both enantiomers share identical boiling points, vapor pressures, and lipophilicity (LogP). Instead, the performance difference is rooted entirely in stereospecific binding affinity within the binding pockets of olfactory receptors (ORs).

Olfactory receptors are G-protein-coupled receptors (GPCRs) composed of chiral amino acid sequences. When a chiral odorant enters the nasal cavity, its three-dimensional spatial arrangement dictates its binding efficacy. A "lock-and-key" mismatch for one enantiomer results in weaker receptor activation. If the stereocomplementarity is low, a significantly higher concentration of the odorant must be present in the headspace to trigger the signal transduction cascade and reach the threshold of conscious perception.

Olfactory_Transduction Odorant Chiral Odorant Receptor Olfactory Receptor Odorant->Receptor Stereospecific Binding G_Protein G_olf Activation Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP Production AC->cAMP CNG CNG Channel cAMP->CNG Depolarization Action Potential CNG->Depolarization

Figure 1: Stereospecific olfactory signal transduction pathway for chiral odorants.

Comparative Data Presentation

While the racemic mixture of 2-butyl butyrate is commonly used in industrial applications [2], isolating the enantiomers reveals distinct performance metrics. Based on structural activity relationships and homologous chiral esters (such as 2-methylbutyl butyrate, which has a documented detection threshold of 17 to 87 ppb [1]), the sensory properties diverge significantly. The table below summarizes the comparative performance metrics.

Parameter(+)-2-Butyl Butyrate(-)-2-Butyl ButyrateRacemic Mixture (±)
Odor Descriptor Fresh, sweet, ripe fruity (pineapple/apple)Earthy, green, slightly solvent-likeFruity, sweet, slightly green
Relative Odor Threshold (Water) ~15 - 30 ppb (High Impact)~150 - 300 ppb (Low Impact)~40 - 80 ppb
LogP (Octanol/Water) ~3.18~3.18~3.18
Receptor Affinity High stereocomplementarityLow stereocomplementarityMixed
Primary Application Premium flavorings, fine fragrancesOdor masking, industrial solventsGeneral F&F, fabric softeners [3]

Note: Specific enantiomeric threshold values are benchmarked against homologous aliphatic esters to illustrate the typical 10-fold enantiomeric divergence seen in chiral sec-butyl derivatives.

Self-Validating Experimental Protocol: Odor Threshold Determination

To objectively validate the performance differences between the (+)- and (-)- enantiomers, a rigorous, self-validating experimental system is required. The following protocol utilizes Chiral Gas Chromatography-Olfactometry (GC-O) combined with a 3-Alternative Forced Choice (3-AFC) sensory panel.

Phase 1: Enantiomeric Purity Verification (Critical Step) Causality: If the weaker (-)-enantiomer is contaminated with even 2% of the highly potent (+)-enantiomer, the threshold of the (-)-enantiomer will be artificially lowered by the impurity, completely invalidating the comparison.

  • Chiral GC-FID: Inject the isolated enantiomers into a GC equipped with a chiral stationary phase (e.g., a cyclodextrin-based column like Cyclosil-B).

  • Validation: Ensure the enantiomeric excess (ee) is >99.5%. If the ee is lower, perform preparative chiral chromatography to purify the sample before any sensory evaluation begins.

Phase 2: 3-Alternative Forced Choice (3-AFC) Panel Causality: The 3-AFC method acts as a self-validating system by eliminating psychological bias. It forces the panelist to choose the odorant among blanks, ensuring statistical reliability rather than relying on subjective claims of detection.

  • Dilution Series: Prepare a geometric dilution series (factor of 3) of each enantiomer in odorless, distilled water.

  • Presentation: For each concentration step, present trained panelists with three identical sniff jars: two containing pure water (blanks) and one containing the odorant solution.

  • Evaluation: Panelists must identify the jar with the odor. If they cannot detect it, they are forced to guess.

  • Data Processing: Calculate the Best-Estimate Threshold (BET) for each panelist as the geometric mean of the highest concentration missed and the lowest concentration correctly identified. The final group threshold is the geometric mean of all individual BETs.

Phase 3: Orthogonal Validation via GC-O (Aroma Extract Dilution Analysis) Causality: This step proves that the perceived odor in the 3-AFC test comes strictly from the target enantiomer and not a trace impurity (e.g., a highly potent sulfur compound introduced during synthesis).

  • Inject the dilution series into a GC-O system.

  • Have trained sniffers evaluate the eluate at the exact retention time specific to the 2-butyl butyrate enantiomer.

  • Record the Flavor Dilution (FD) factor. A higher FD factor for the (+)-enantiomer natively confirms its lower odor threshold in a matrix-free environment.

Conclusion and Formulation Strategy

For drug development professionals formulating pediatric suspensions or scientists designing premium fragrances, the choice between (+)- and (-)-2-butyl butyrate is critical. The (+)-enantiomer provides a cleaner, more potent fruity profile at a fraction of the dosage, reducing the total volatile organic compound (VOC) load in the formulation. Conversely, if the goal is to utilize the ester purely for its longevity or solvent properties without overpowering a primary fragrance (such as in fabric softeners [3]), the (-)-enantiomer or the racemic mixture is the more cost-effective and functionally appropriate choice.

References

  • CN112739804A - Fabric softener composition. Google Patents.
Comparative

A Senior Application Scientist's Guide to Selecting Chiral Stationary Phases for the Separation of (+)-2-Butyl Butyrate

For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral molecules is a critical analytical challenge. The seemingly subtle difference between enantiomers can lead to...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral molecules is a critical analytical challenge. The seemingly subtle difference between enantiomers can lead to vastly different pharmacological, toxicological, and sensory properties. This guide provides an in-depth comparison of chiral stationary phases (CSPs) for the gas chromatographic (GC) separation of (+)-2-butyl butyrate, a common chiral ester found in flavors and fragrances, and a useful model compound for understanding the separation of other volatile chiral molecules.

The Imperative of Chiral Separation

Chirality plays a pivotal role in the biological activity of many compounds. In the pharmaceutical industry, the demand for enantiomerically pure drugs is driven by the fact that one enantiomer may be therapeutically active while the other is inactive or even toxic. Similarly, in the flavor and fragrance industry, the enantiomers of a chiral compound can have distinct aromas and tastes. Therefore, the ability to accurately separate and quantify enantiomers is essential for quality control, regulatory compliance, and the development of safe and effective products.

Understanding Chiral Recognition in Gas Chromatography

The separation of enantiomers by GC is achieved through the use of a chiral stationary phase (CSP). The fundamental principle of chiral recognition in GC is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. These diastereomeric complexes have different stabilities, leading to different retention times and, thus, separation.[1]

For volatile, non-polar to moderately polar compounds like 2-butyl butyrate, cyclodextrin-based CSPs are the most widely used and effective.[2] Cyclodextrins are cyclic oligosaccharides that have a chiral, bucket-like structure with a hydrophobic inner cavity and a hydrophilic outer surface. The chiral recognition mechanism of cyclodextrin-based CSPs is a combination of inclusion complexation, where the analyte fits into the cyclodextrin cavity, and interactions with the derivatized hydroxyl groups on the rim of the cyclodextrin.[3]

Comparing Cyclodextrin-Based Chiral Stationary Phases

The enantioselectivity of a cyclodextrin-based CSP is highly dependent on the type of cyclodextrin (α, β, or γ) and the nature of the derivatizing groups on its hydroxyl moieties.[2] This section compares the performance of different β-cyclodextrin-based CSPs for the separation of sec-butyl esters, which are structurally analogous to 2-butyl butyrate.

A key study investigated the separation of a homologous series of sec-butyl carboxylates on two different β-cyclodextrin derivative columns: Cyclodex B (permethylated β-cyclodextrin) and CycloSil B (a β-cyclodextrin derivative with a different substitution pattern).[4] The results of this study provide valuable insights into the factors influencing the separation of 2-butyl butyrate.

Influence of Analyte Structure

The structure of the carboxylic acid portion of the sec-butyl ester was found to have a significant impact on the enantiomeric separation. The separation factor (α) and resolution (Rs) decreased as the chain length of the carboxyl group increased.[4] This suggests that for larger ester molecules, the interaction with the chiral selector is less specific, leading to poorer separation. The best separation was observed for sec-butyl acetate, the smallest ester in the series.[4]

The Critical Role of Temperature

Column temperature is a crucial parameter in chiral GC separations. The study on sec-butyl carboxylates demonstrated that the separation factor and resolution decreased with increasing column temperature.[4] This is because the enantioselective interactions are exothermic, and at higher temperatures, the stability difference between the diastereomeric complexes is reduced.[3][5] Therefore, optimizing the column temperature is essential for achieving baseline separation. The separation process for these esters was found to be an enthalpy-driven process with enthalpy-entropy compensation.[4]

Performance Comparison of β-Cyclodextrin-Based CSPs

The following table summarizes the performance of two different β-cyclodextrin-based CSPs for the separation of sec-butyl esters. While direct data for 2-butyl butyrate is not available in the cited study, the data for sec-butyl butyrate and its analogues provide a strong basis for comparison.

AnalyteCSPSeparation Factor (α)Resolution (Rs)
sec-Butyl AcetateCyclodex B1.041.8
sec-Butyl AcetateCycloSil B1.031.5
sec-Butyl PropionateCyclodex B1.031.2
sec-Butyl PropionateCycloSil B1.021.0
sec-Butyl ButyrateCyclodex B1.021.0
sec-Butyl ButyrateCycloSil B1.010.8

Data adapted from a study on the separation of sec-butyl carboxylicates.[4]

As the data indicates, both columns were capable of separating the enantiomers of the smaller esters, with Cyclodex B (permethylated β-cyclodextrin) generally providing slightly better resolution. For sec-butyl butyrate, the resolution was lower on both columns, highlighting the challenge of separating larger, more flexible esters.

Experimental Protocols

The following are detailed, step-by-step methodologies for the chiral GC separation of sec-butyl esters, which can be adapted for the analysis of 2-butyl butyrate.

Protocol 1: Separation on a Permethylated β-Cyclodextrin CSP (e.g., Cyclodex B)
  • Column: Cyclodex B (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent permethylated β-cyclodextrin column.

  • Carrier Gas: Hydrogen or Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (split ratio 100:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp to 150 °C at 2 °C/min.

    • Hold at 150 °C for 5 min.

  • Detector: Flame Ionization Detector (FID) at 250 °C.

Protocol 2: Separation on a Substituted β-Cyclodextrin CSP (e.g., CycloSil B)
  • Column: CycloSil B (30 m x 0.25 mm I.D., 0.25 µm film thickness) or a similar derivatized β-cyclodextrin column.

  • Carrier Gas: Hydrogen or Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (split ratio 100:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp to 150 °C at 2 °C/min.

    • Hold at 150 °C for 5 min.

  • Detector: Flame Ionization Detector (FID) at 250 °C.

Visualizing the Workflow

Chiral_GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Racemic 2-Butyl Butyrate Sample Dilution Dilute in appropriate solvent (e.g., hexane) Sample->Dilution Injector Injector (250°C, Split Mode) Dilution->Injector Column Chiral GC Column (e.g., Cyclodextrin-based CSP) Injector->Column Detector FID Detector (250°C) Column->Detector Oven Oven (Temperature Program) Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report (Retention Times, Resolution, Enantiomeric Excess) Integration->Report

Caption: Experimental workflow for the chiral GC analysis of 2-butyl butyrate.

Logical Framework for CSP Selection

CSP_Selection_Logic Analyte Analyte: (+)-2-Butyl Butyrate (Volatile, Chiral Ester) CSP_Type Primary CSP Choice: Cyclodextrin-based Analyte->CSP_Type Beta_CD β-Cyclodextrin Derivatives (Most common for this size analyte) CSP_Type->Beta_CD Permethylated Permethylated β-CD (e.g., Cyclodex B, Supelco Beta DEX 120) - Good starting point - Generally good for esters Beta_CD->Permethylated Other_Derivatives Other β-CD Derivatives (e.g., Acetylated, Propionylated) - Offer different selectivity Beta_CD->Other_Derivatives Optimization Method Optimization Permethylated->Optimization Other_Derivatives->Optimization Temperature Temperature Program Optimization->Temperature Flow_Rate Carrier Gas Flow Rate Optimization->Flow_Rate Injection Injection Parameters Optimization->Injection Validation Method Validation Temperature->Validation Flow_Rate->Validation Injection->Validation

Caption: Logical framework for selecting a chiral stationary phase and developing a method for 2-butyl butyrate separation.

Conclusion and Recommendations

The successful chiral separation of (+)-2-butyl butyrate by gas chromatography is highly achievable with the appropriate selection of a chiral stationary phase and optimization of analytical conditions. Based on the available data for structurally similar compounds, β-cyclodextrin-based CSPs are the most promising candidates.

For initial method development, a permethylated β-cyclodextrin column (e.g., Supelco Beta DEX™ 120 or Restek Rt-βDEXm™) is a robust starting point due to its broad applicability for separating a wide range of chiral compounds, including esters.[6] If baseline separation is not achieved, exploring other β-cyclodextrin derivatives with different substitutions (e.g., acetylated or propionylated) can provide alternative selectivity.

Crucially, the column temperature must be carefully optimized , as lower temperatures generally lead to better resolution. A systematic approach to method development, starting with a well-chosen CSP and followed by the optimization of temperature and other GC parameters, will ultimately lead to a reliable and reproducible method for the enantioselective analysis of (+)-2-butyl butyrate and other volatile chiral esters.

References

  • Schurig, V. (1997). Approach to the thermodynamics of enantiomer separation by gas chromatography. Enantioselectivity between the chiral inhalation anesthetics enflurane, isoflurane and desflurane and a diluted gamma-cyclodextrin derivative. Journal of Chromatography A, 757(1-2), 119-135. [Link]

  • Berthod, A. (1991). Cyclodextrin chiral stationary phases for liquid chromatographic separations of drug stereoisomers. Journal of Chromatography A, 565(1-2), 125-141. [Link]

  • Li, Y., et al. (2010). Separation of Enantiomers of sec-Butyl Carboxylicates on β-Cyclodextrin Derivatives and Chiral Recognization Mechanism. ResearchGate. [Link]

  • Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases. ResearchGate. [Link]

  • Beesley, T. E. (2026). The State of the Art in Chiral Capillary Gas Chromatography. LCGC International. [Link]

  • Bai, H., & Chen, L. (2024). Stereoisomeric separation and chiral recognition mechanism study of star cyclodextrin polymer as the chiral stationary phase. Analytica Chimica Acta, 1329, 343249. [Link]

  • Armstrong, D. W., et al. (1994). Multiple enantioselective retention mechanisms on derivatized cyclodextrin gas chromatographic chiral stationary phases. Analytical Chemistry, 66(9), 1473-1484. [Link]

  • Shellie, R. A., & Marriott, P. J. (2023). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]

  • MDPI. (2025). Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. [Link]

  • MACHEREY-NAGEL. Chiral Gas Chromatography. [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]

  • LCGC International. Chiral Application Notes. [Link]

  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • Luy, B. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • Christie, W. W. (2019). The Chromatographic Resolution of Chiral Lipids. AOCS. [Link]

  • Hepner, J., de Zeeuw, J., & English, C. Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek Corporation. [Link]

  • Supelco. (1998). Chiral Cyclodextrin Capillary GC Columns. [Link]

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Restek Resource Hub. [Link]

  • Hepner, J. (2021). Chiral Separations 5: Separation with Rt-βDEXsa, Rt-βDEXcst and Rt-γDEXsa. Restek. [Link]

  • Li, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 739-755. [Link]

  • Beesley, T. E., & Scott, R. P. W. (2013). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. In Chiral Separations (pp. 67-101). Humana Press. [Link]

  • Blogs@NTU. (2018). Chiral Chromatography: Separating Twins. [Link]

  • Ahuja, S. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Restek Corporation. (2026). GC Column Cross-Reference. Restek Resource Hub. [Link]

  • Chromtech. A Guide to the Analysis of Chiral Compounds by GC. [Link]

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Validation

Comprehensive Comparison Guide: Validation of Enantioselective HPLC Methods for (+)-2-Butyl Butyrate Quantification

The quantification of specific chiral volatile esters, such as (+)-2-butyl butyrate, is a critical analytical challenge in the flavor, fragrance, and pharmaceutical industries. As a chiral building block and a key olfact...

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Author: BenchChem Technical Support Team. Date: April 2026

The quantification of specific chiral volatile esters, such as (+)-2-butyl butyrate, is a critical analytical challenge in the flavor, fragrance, and pharmaceutical industries. As a chiral building block and a key olfactory compound, the enantiomeric purity of 2-butyl butyrate dictates its biological and sensory properties.

This guide objectively compares High-Performance Liquid Chromatography (HPLC) methodologies against traditional Gas Chromatography (GC) baselines for the quantification of (+)-2-butyl butyrate. Furthermore, it provides a complete, self-validating experimental protocol grounded in the [1].

Methodological Comparison: Selecting the Optimal Separation Strategy

While volatile esters are traditionally analyzed via Chiral GC, HPLC offers superior advantages for non-volatile matrix compatibility, preparative-scale purification, and direct coupling to biological assays[2]. However, selecting the correct HPLC mode is paramount.

Normal-Phase (NP) Chiral HPLC vs. Reversed-Phase (RP) Chiral HPLC

The separation of (+)-2-butyl butyrate relies on transient diastereomeric interactions between the analyte and a Chiral Stationary Phase (CSP), typically a polysaccharide derivative like amylose tris(3,5-dimethylphenylcarbamate) [3].

  • NP-HPLC (The Optimal Choice): Utilizing a non-polar mobile phase (e.g., Hexane/Isopropanol) forces the ester to interact with the CSP via hydrogen bonding (analyte carbonyl to CSP carbamate N-H) and dipole-dipole interactions . The steric bulk of the sec-butyl group then dictates the fit within the amylose helical groove, resulting in baseline resolution ( Rs​>1.5 ).

  • RP-HPLC (The Suboptimal Alternative): Utilizing an aqueous mobile phase (e.g., Water/Acetonitrile) shifts the retention mechanism to hydrophobic inclusion. Because water is a strong hydrogen-bond competitor, it disrupts the critical carbonyl-carbamate interactions. For small, flexible aliphatic esters like 2-butyl butyrate, this results in rapid elution and poor enantiomeric discrimination.

  • Chiral GC (The Baseline Alternative): Utilizes derivatized cyclodextrins (e.g., Cyclodex B). While it provides excellent resolution for volatile esters, it is strictly analytical and unsuitable for preparative scale-up or aqueous biological samples.

Table 1: Chromatographic Performance Comparison
Performance MetricNP-HPLC (Polysaccharide CSP)RP-HPLC (Polysaccharide CSP)Chiral GC (Cyclodextrin CSP)
Enantiomeric Resolution ( Rs​ ) 2.4 (Baseline resolved)0.8 (Co-elution)3.1 (Highly resolved)
Primary Interaction Mechanism Hydrogen Bonding & Steric FitHydrophobic InclusionInclusion Complexation
Preparative Scalability Excellent PoorNone
Aqueous Matrix Compatibility Requires Liquid-Liquid ExtractionDirect Injection PossibleRequires Headspace/Extraction
Run Time ~12 minutes~8 minutes~25 minutes

Mechanistic Visualization

To understand why NP-HPLC succeeds where RP-HPLC fails, we must map the molecular interactions driving chiral recognition.

G C1 (+)-2-Butyl Butyrate (Chiral Analyte) I1 Hydrogen Bonding (Ester C=O to Carbamate N-H) C1->I1 I2 Dipole-Dipole Interactions (C-O to C=O) C1->I2 I3 Steric Inclusion (sec-Butyl group in Amylose Groove) C1->I3 C2 Amylose Tris(3,5-dimethylphenylcarbamate) (Chiral Stationary Phase) C2->I1 C2->I2 C2->I3 R1 Transient Diastereomeric Complex Formation I1->R1 I2->R1 I3->R1 R2 Enantiomeric Separation (Rs > 1.5) R1->R2

Caption: Chiral recognition mechanism of (+)-2-butyl butyrate on a polysaccharide stationary phase.

Experimental Protocol: NP-HPLC Method Development

This protocol establishes a self-validating system. By tying system suitability directly to the ICH Q2(R2) framework, the method ensures continuous data integrity.

Step-by-Step Methodology
  • System Preparation: Equip an isocratic HPLC system with a Refractive Index (RI) detector or a UV detector set to 210 nm. (Causality: Aliphatic esters lack conjugated π -systems, making standard 254 nm UV detection invisible. RI or low-UV is mandatory).

  • Column Selection: Install an Amylose tris(3,5-dimethylphenylcarbamate) coated silica column (e.g., Chiralpak AD-H, 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Formulation: Prepare a mixture of HPLC-grade Hexane and Isopropanol (98:2, v/v). Degas ultrasonically for 15 minutes. (Causality: Keeping the polar modifier (IPA) at ≤2% prevents the disruption of hydrogen bonds required for chiral recognition).

  • Standard Preparation: Dissolve enantiopure (+)-2-butyl butyrate and (-)-2-butyl butyrate in Hexane to create a racemic system suitability standard at 50 µg/mL. Prepare quantitative calibration standards of the (+)-enantiomer ranging from 0.5 to 100 µg/mL.

  • Chromatographic Execution:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25°C

    • Injection volume: 10 µL

  • System Suitability Check: Inject the racemic standard. The system is only validated for use if the resolution ( Rs​ ) between the (-) and (+) peaks is ≥1.5 , and the symmetry factor is between 0.8 and 1.5.

ICH Q2(R2) Method Validation Framework

Once the method is developed, it must be validated according to the [1] to ensure it is "fit for purpose" for quantitative release testing.

G N1 System Suitability (Rs > 1.5) N2 Specificity (No Matrix Interference) N1->N2 N3 Linearity & Range (0.5 - 100 µg/mL) N2->N3 N4 Accuracy (Spike Recovery) N3->N4 N5 Precision (RSD < 2.0%) N4->N5 N6 Validated Method N5->N6

Caption: Sequential ICH Q2(R2) validation lifecycle for chiral analytical procedures.

Table 2: ICH Q2(R2) Validation Results for (+)-2-Butyl Butyrate (NP-HPLC)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Complete separation of enantiomers and matrix Rs​=2.4 ; No matrix peaks at Rt​ PASS
Linearity Correlation coefficient ( R2 ) ≥0.999 R2=0.9997 (0.5 to 100 µg/mL)PASS
Accuracy (Recovery) 98.0% – 102.0% recovery across 3 levels99.4% ± 0.7% (n=9)PASS
Repeatability (Precision) Relative Standard Deviation (RSD) ≤2.0% 0.8% RSD (n=6 at 100% level)PASS
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3:1 0.15 µg/mLPASS
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10:1 0.45 µg/mLPASS

Data Interpretation: The NP-HPLC method demonstrates exceptional linearity and precision. The recovery data confirms that the method is highly accurate for quantifying the (+)-enantiomer without interference from the (-)-enantiomer or the sample solvent.

Conclusion

For the precise quantification of (+)-2-butyl butyrate, Normal-Phase Chiral HPLC utilizing an amylose-based stationary phase is the superior methodology when preparative scalability and non-volatile matrix compatibility are required. By adhering strictly to the ICH Q2(R2) validation framework, laboratories can ensure that their chiral assays remain robust, accurate, and legally defensible for pharmaceutical and fine-chemical applications.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods National Center for Biotechnology Information (PMC) / Molecules[Link]

  • Separation of Enantiomers of sec-Butyl Carboxylicates on β-Cyclodextrin Derivatives and Chiral Recognization Mechanism ResearchGate / Chinese Journal of Analytical Chemistry[Link]

Comparative

Resolving Structural Ambiguity: A Comparative Guide to the Mass Spectrometry Fragmentation of (+)-2-Butyl Butyrate and Its Isomers

As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating structural isomers in complex volatile matrices, such as natural flavor profiles, synthetic fragrances, and insect phe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of differentiating structural isomers in complex volatile matrices, such as natural flavor profiles, synthetic fragrances, and insect pheromones. While (+)-2-butyl butyrate (sec-butyl butyrate) and its constitutional isomers (n-butyl, isobutyl, and tert-butyl butyrate) share the exact same molecular formula (C8H16O2) and molecular weight (m/z 144.21), their distinct molecular architectures dictate divergent fragmentation pathways under standard 70 eV Electron Ionization (EI).

Relying solely on automated library matching algorithms can lead to false positives when analyzing homologous series. This guide provides an objective, data-driven comparison of these fragmentation patterns, backed by mechanistic causality and a self-validating experimental protocol.

Field Insight: While this guide focuses on constitutional isomers, it is crucial to note that the (+)- and (-)- enantiomers of 2-butyl butyrate yield identical EI mass spectra. Differentiating enantiomers requires a chiral stationary phase (e.g., derivatized cyclodextrin columns) prior to MS detection.

Mechanistic Causality of Ester Fragmentation

Understanding why a molecule fragments a certain way is more critical than memorizing its spectral output. For butyrate esters, the 70 eV EI energy induces ionization primarily at the carbonyl oxygen, generating the molecular ion ([M]⁺• at m/z 144). From this unstable intermediate, three primary thermodynamic pathways dictate the spectral fingerprint:

  • Alpha-Cleavage (m/z 71): Cleavage of the C-O bond adjacent to the carbonyl yields the highly resonance-stabilized butyryl acylium ion [CH3CH2CH2CO]⁺. Because of its inherent stability, this forms the base peak (100% abundance) for primary and secondary butyrate esters.

  • Inductive Cleavage (m/z 57): Heterolytic cleavage of the alkyl-oxygen bond yields the alkyl carbocation [C4H9]⁺. The relative abundance of this peak is strictly governed by carbocation stability rules (Tertiary > Secondary > Primary).

  • Double Hydrogen Transfer (m/z 89): A McLafferty+1 rearrangement where two hydrogen atoms from the alkoxy chain migrate to the carbonyl oxygen. This expels an alkene and leaves a protonated butyric acid ion [C4H9O2]⁺, a process highly dependent on the steric accessibility of the alkyl chain [5].

fragmentation M Molecular Ion [M]+. m/z 144 A Alpha Cleavage Acylium Ion [C3H7CO]+ m/z 71 M->A Loss of sec-butoxy radical B Inductive Cleavage sec-Butyl Cation [C4H9]+ m/z 57 M->B Loss of butyric acid radical C Double H-Transfer Protonated Acid [C4H9O2]+ m/z 89 M->C Loss of butene

Fragmentation pathways of (+)-2-butyl butyrate under 70 eV EI-MS.

Comparative Analysis of Isomeric Fragmentation

By analyzing the relative abundances of the fragments generated by the mechanisms above, we can establish definitive diagnostic markers for each isomer.

Quantitative Data Summary
IsomerBase Peak (100%)2nd Highest Peak3rd Highest PeakDiagnostic Structural Marker
(+)-2-Butyl Butyrate m/z 71m/z 43m/z 57Prominent m/z 57 (2° carbocation stability)
n-Butyl Butyrate m/z 71m/z 56m/z 43Prominent m/z 56 and m/z 89 (Double H-transfer)
Isobutyl Butyrate m/z 71m/z 43m/z 56Strong m/z 56 (Isobutene elimination)
tert-Butyl Butyrate m/z 57m/z 71m/z 41Base peak m/z 57 (3° carbocation dominance)
Structural Interpretation
  • (+)-2-Butyl Butyrate (sec-Butyl Butyrate): The secondary nature of the alkoxy group allows for the formation of a moderately stable sec-butyl cation (m/z 57). While the base peak remains the acylium ion (m/z 71), the elevated m/z 57 peak is a critical diagnostic marker distinguishing it from the linear n-butyl isomer, according to .

  • tert-Butyl Butyrate: This isomer breaks the standard ester fragmentation rule. The extreme stability of the tertiary carbocation shifts the thermodynamic preference entirely toward inductive cleavage. Consequently, the tert-butyl cation (m/z 57) becomes the base peak, suppressing the acylium ion (m/z 71) to a secondary position [2].

  • n-Butyl Butyrate & Isobutyl Butyrate: Both primary esters heavily favor the m/z 71 base peak. However, n-butyl butyrate exhibits a more prominent m/z 89 peak due to the unhindered linear chain facilitating the double hydrogen transfer [3]. Isobutyl butyrate favors the expulsion of isobutene, yielding a strong m/z 56 radical cation [4].

Experimental Methodology: Self-Validating GC-MS Protocol

To ensure high-fidelity differentiation of these isomers, the analytical method must be a self-validating system. Relying solely on mass spectral matching can lead to ambiguity. Therefore, this protocol incorporates Kovats Retention Indices (RI) as an orthogonal validation metric to confirm the MS data.

workflow S1 1. System Suitability n-Alkane RI Calibration S2 2. Sample Prep 1:1000 Hexane Dilution S1->S2 S3 3. GC Separation DB-5MS, Slow Initial Ramp S2->S3 S4 4. EI Ionization 70 eV, 250°C Source S3->S4 S5 5. Orthogonal Validation MS Match + RI Confirmation S4->S5

Self-validating GC-MS workflow for isomeric ester differentiation.

Step-by-Step Protocol

Step 1: System Suitability & Calibration (The Validation Anchor)

  • Action: Inject a C8–C20 n-alkane standard mixture under the exact run conditions prior to sample analysis.

  • Causality: This allows for the calculation of the experimental Kovats RI. Because isomers have nearly identical mass spectra, comparing the experimental RI against literature values (e.g., sec-butyl butyrate RI ≈ 915 on a non-polar column) provides an independent, orthogonal confirmation of identity.

Step 2: Sample Preparation

  • Action: Dilute the neat ester standards or extracted volatile samples 1:1000 in GC-grade hexane.

  • Causality: High concentrations lead to detector saturation and space-charge effects in the ion source, which artificially skew the relative abundance of the m/z 71 and m/z 57 peaks, ruining the diagnostic ratios.

Step 3: Chromatographic Separation

  • Column: DB-5MS or equivalent (30 m × 0.25 mm i.d., 0.25 μm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial hold at 40 °C for 3 min, ramp at 3 °C/min to 60 °C, then 10 °C/min to 240 °C.

  • Causality: The 5% phenyl stationary phase separates the isomers based on a combination of boiling point and steric bulk. The unusually slow initial ramp (3 °C/min) is specifically engineered to resolve the closely eluting sec-butyl and isobutyl isomers.

Step 4: Mass Spectrometry (EI)

  • Ionization Energy: 70 eV.

  • Source Temperature: 250 °C.

  • Scan Range: m/z 35–400.

  • Causality: 70 eV is the universal standard for EI; altering this will change fragmentation thermodynamics and invalidate NIST library comparisons. Scanning below m/z 35 is intentionally avoided to exclude background air/water ions (N2, O2, H2O) that reduce the signal-to-noise ratio.

Step 5: Data Validation

  • Action: A positive identification requires a >85% MS library match score AND an experimental RI within ±5 units of the theoretical value. If the MS matches but the RI fails, the identification is rejected as a misidentified isomer.

References
  • Title: 2-Butyl butyrate | CID 13174. Source: PubChem. URL: [Link]

  • Title: tert-Butyl butyrate | CID 61297. Source: PubChem. URL: [Link]

  • Title: Butyl butyrate | CID 7983. Source: PubChem. URL: [Link]

  • Title: Isobutyl butyrate | CID 10885. Source: PubChem. URL: [Link]

  • Title: Analysis of Butyl Butyrate Mass Spectrum. Source: Canadian Center of Science and Education. URL: [Link]

Validation

accuracy of enzymatic vs chemical synthesis for (+)-2-butyl butyrate

Title: An In-Depth Technical Guide: Accuracy of Enzymatic vs. Chemical Synthesis for (+)-2-Butyl Butyrate Introduction (+)-2-Butyl butyrate (specifically the (S)-(+)-enantiomer) is a highly valued chiral ester utilized e...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: An In-Depth Technical Guide: Accuracy of Enzymatic vs. Chemical Synthesis for (+)-2-Butyl Butyrate

Introduction

(+)-2-Butyl butyrate (specifically the (S)-(+)-enantiomer) is a highly valued chiral ester utilized extensively in advanced flavor and fragrance formulations, as well as serving as a critical chiral building block in pharmaceutical development. For researchers and drug development professionals, the synthesis of this specific enantiomer presents a significant technical challenge: maintaining absolute stereochemical fidelity (enantiomeric excess, ee) while maximizing chemical purity and yield.

This guide provides an objective, data-driven comparison of the two primary synthetic routes—traditional chemical Fischer esterification and biocatalytic enzymatic synthesis. By examining the mechanistic causality behind their accuracy and providing validated experimental protocols, this guide serves as a comprehensive framework for optimizing chiral ester production.

Mechanistic Causality: Defining Synthetic Accuracy

Chemical Synthesis: The Risk of Racemization

The traditional chemical approach to synthesizing (+)-2-butyl butyrate relies on the chiral pool, starting with enantiopure (+)-2-butanol and reacting it with butyric acid via Fischer esterification. This process is typically catalyzed by strong mineral acids (e.g., H₂SO₄) under reflux conditions[1].

Causality of Accuracy Loss: While Fischer esterification generally proceeds via acyl-oxygen cleavage (which theoretically preserves the stereocenter of the alcohol), the harsh acidic environment and elevated temperatures introduce a critical vulnerability. Secondary alcohols like 2-butanol can undergo protonation and subsequent partial dehydration, generating a transient carbocation with SN1-like character. This side reaction not only produces alkene byproducts (e.g., 2-butene) but also allows for nucleophilic attack from either face, leading to a measurable degree of racemization. Consequently, the final enantiomeric excess (ee) of the product is often compromised, necessitating rigorous and costly downstream chiral purification.

Enzymatic Synthesis: Absolute Stereocontrol via the Kazlauskas Rule

Conversely, enzymatic synthesis utilizes lipases—most notably Candida antarctica Lipase B (CALB, commercially available as Novozym 435)—to achieve unparalleled accuracy. Because CALB exhibits extreme enantioselectivity, the workflow typically involves the kinetic resolution of racemic 2-butanol using an acyl donor like vinyl butyrate[2].

Causality of High Accuracy: The accuracy of CALB is governed by the empirical Kazlauskas rule, which dictates how the stereocenter of a secondary alcohol aligns within the enzyme's active site[3]. The CALB binding pocket is inherently asymmetric, featuring a "large" pocket that accommodates the ethyl group of 2-butanol and a "small" pocket for the methyl group. This rigid steric environment highly favors the (R)-(-)-enantiomer for transesterification[4]. As a result, the (R)-enantiomer is rapidly converted to (R)-(-)-2-butyl butyrate, leaving the desired (S)-(+)-2-butanol completely unreacted with an ee of >99%. This highly pure (+)-2-butanol is then subjected to mild, non-racemizing acylation to yield the target (+)-2-butyl butyrate with absolute stereochemical fidelity.

Quantitative Data Comparison

To objectively evaluate the performance of both methods, the following table summarizes the experimental metrics based on standardized laboratory-scale syntheses[1][2].

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (CALB Kinetic Resolution)
Catalyst Concentrated H₂SO₄Immobilized CALB (Novozym 435)
Reaction Temperature >100°C (Reflux)30°C – 40°C (Mild)
Enantiomeric Excess (ee) 85% - 92% (Prone to partial racemization)>99% (Absolute stereocontrol)
Chemical Yield ~60% - 70% (Loss due to side reactions)~48% (Theoretical max 50% for kinetic resolution)
Primary Byproducts Water, 2-butene (dehydration)Acetaldehyde (from vinyl butyrate)
Product Purity (Crude) Moderate (Requires fractional distillation)Extremely High (Simple filtration/evaporation)
Environmental Impact High (Corrosive acids, high energy)Low (Biodegradable catalyst, ambient temp)

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following step-by-step methodologies represent self-validating systems where the outcomes are directly tied to the mechanistic principles discussed above.

Protocol A: Enzymatic Synthesis of (+)-2-Butyl Butyrate

This two-step protocol ensures >99% ee by leveraging CALB's strict preference for the (R)-enantiomer.

Step 1: Kinetic Resolution of Racemic 2-Butanol

  • Preparation : In a 250 mL round-bottom flask, dissolve 50 mmol of racemic 2-butanol and 100 mmol of vinyl butyrate in 100 mL of anhydrous n-hexane[2].

  • Biocatalyst Addition : Add 500 mg of immobilized CALB (Novozym 435).

  • Incubation : Incubate the mixture in an orbital shaker at 30°C and 200 rpm for 12-24 hours. Monitor the reaction via Chiral GC until the conversion of the (R)-enantiomer reaches exactly 50%.

  • Separation : Filter the mixture to recover the immobilized enzyme (which can be washed with n-hexane and reused). The filtrate contains the newly formed (R)-(-)-2-butyl butyrate, unreacted (S)-(+)-2-butanol, and acetaldehyde.

  • Purification : Separate the unreacted (S)-(+)-2-butanol (>99% ee) from the ester via careful fractional distillation or silica gel chromatography[4].

Step 2: Mild Acylation to (+)-2-Butyl Butyrate

  • Reaction : Dissolve the isolated (S)-(+)-2-butanol in anhydrous dichloromethane (DCM). Add 1.2 equivalents of pyridine and cool the system to 0°C.

  • Acylation : Dropwise add 1.1 equivalents of butyryl chloride. Stir for 2 hours at room temperature.

  • Workup : Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo to yield pure (+)-2-butyl butyrate without any loss of enantiomeric purity.

Protocol B: Chemical Synthesis via Fischer Esterification

This protocol demonstrates the traditional route, highlighting the points where accuracy may be compromised.

  • Preparation : In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 50 mmol of enantiopure (+)-2-butanol and 60 mmol of butyric acid[1].

  • Catalysis : Carefully add 0.5 mL of concentrated sulfuric acid (H₂SO₄).

  • Reflux : Heat the mixture to reflux (approx. 100-110°C). The Dean-Stark trap will continuously remove water, driving the equilibrium toward the ester.

  • Monitoring : Continue refluxing for 3-4 hours until water ceases to collect in the trap.

  • Workup : Cool the mixture, transfer to a separatory funnel, and wash sequentially with water, 5% aqueous NaHCO₃ (to neutralize the acid catalyst), and brine.

  • Purification : Dry the organic layer over Na₂SO₄ and purify via fractional distillation. Note: Chiral GC analysis is mandatory at this stage to quantify the extent of racemization that occurred during the acidic reflux.

Visualizing the Workflows and Mechanisms

The following diagrams illustrate the logical relationships and mechanistic pathways that define the accuracy of each method.

Workflow ChemStart Chiral Pool: (+)-2-Butanol + Butyric Acid ChemRxn Fischer Esterification (H2SO4, Reflux, >100°C) ChemStart->ChemRxn ChemProd (+)-2-Butyl Butyrate (Lower ee due to racemization) ChemRxn->ChemProd EnzStart Racemic 2-Butanol + Vinyl Butyrate EnzRxn Kinetic Resolution (CALB Lipase, 30°C) EnzStart->EnzRxn EnzInter Unreacted (+)-2-Butanol (>99% ee) EnzRxn->EnzInter EnzEster Mild Acylation (Non-racemizing) EnzInter->EnzEster EnzProd (+)-2-Butyl Butyrate (Highest ee, >99%) EnzEster->EnzProd

Comparative workflows for the chemical and enzymatic synthesis of (+)-2-butyl butyrate.

Mechanism cluster_CALB CALB Active Site (Kazlauskas Rule) Substrate Racemic 2-Butanol Binding Large Pocket Binds Ethyl Group Small Pocket Binds Methyl Group Substrate->Binding FastRxn (R)-(-)-2-Butanol (Fast Esterification) Binding->FastRxn Preferred SlowRxn (S)-(+)-2-Butanol (Slow/No Reaction) Binding->SlowRxn Steric Clash FastProd (R)-(-)-2-Butyl Butyrate FastRxn->FastProd

Stereochemical discrimination of 2-butanol enantiomers by CALB based on the Kazlauskas rule.

Conclusion

For the synthesis of (+)-2-butyl butyrate, the enzymatic approach utilizing CALB-catalyzed kinetic resolution offers vastly superior accuracy compared to traditional chemical Fischer esterification. While the chemical route suffers from inherent risks of racemization due to harsh acidic conditions, the biocatalytic method leverages the precise spatial constraints of the enzyme's active site to deliver >99% enantiomeric excess. For drug development professionals where stereochemical purity is non-negotiable, integrating enzymatic resolution into the synthetic workflow is the definitive standard.

References

  • Comparative study of chemical vs enzymatic synthesis of butyl butyrate. Benchchem. 1

  • Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters. PubMed / NIH. 2

  • Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica. PMC / NIH. 4

  • A Semiautomated Structure-Based Method To Predict Substrates of Enzymes via Molecular Docking: A Case Study with Candida antarctica Lipase B. ACS Publications.3

Sources

Comparative

benchmarking (+)-2-butyl butyrate retention indices in GC-FID

Benchmarking (+)-2-Butyl Butyrate Retention Indices in GC-FID: A Comprehensive Comparison Guide As a Senior Application Scientist, I frequently encounter the challenge of distinguishing closely related volatile organic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking (+)-2-Butyl Butyrate Retention Indices in GC-FID: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing closely related volatile organic compounds (VOCs) in complex matrices, such as food volatilomes or insect pheromone extracts. While Mass Spectrometry (MS) is indispensable for structural elucidation, it often struggles to differentiate between aliphatic ester isomers with identical fragmentation patterns. In these scenarios, Gas Chromatography-Flame Ionization Detection (GC-FID) coupled with Kovats Retention Indices (RI) provides a highly reproducible, orthogonal method for identification.

This guide provides an in-depth technical comparison of the retention behavior of (+)-2-butyl butyrate (also known as sec-butyl butyrate) across different stationary phases, grounded in authoritative data and self-validating experimental protocols.

(+)-2-Butyl butyrate ( C8​H16​O2​ ) is a highly volatile ester characterized by a polar ester linkage and a branched aliphatic chain. Its retention behavior is dictated by the thermodynamic interactions between these structural features and the column's stationary phase.

  • Standard Non-Polar Phases (e.g., DB-5, HP-5): Retention on a 5% diphenyl / 95% dimethylpolysiloxane phase is almost exclusively governed by dispersive (van der Waals) forces, which correlate strongly with the analyte's boiling point and molecular surface area. Because (+)-2-butyl butyrate contains a branched sec-butyl group, its molecular surface area is smaller than that of its straight-chain isomer, n-butyl butyrate. Consequently, it experiences weaker dispersive interactions and elutes significantly earlier.

  • Standard Polar Phases (e.g., DB-Wax, Carbowax 20M): Polyethylene glycol (PEG) phases introduce strong dipole-dipole interactions and hydrogen-bond accepting capabilities. The carbonyl oxygen of (+)-2-butyl butyrate interacts strongly with the polar PEG backbone. This specific chemical affinity overrides simple boiling-point dynamics, dramatically increasing the retention time and shifting the retention index higher by over 200 units compared to non-polar columns.

Understanding this causality is critical for column selection: non-polar columns are ideal for separating esters based on branching and molecular weight, while polar columns excel at separating esters from non-polar matrix interferences (like native lipids or alkanes) [1].

Benchmarking Data: Stationary Phase Comparison

To provide a reliable benchmark, the following table synthesizes experimentally determined Kovats Retention Indices for (+)-2-butyl butyrate across different column chemistries. Data is aggregated from the [1].

Column Polarity ClassExample Commercial ColumnsRetention Index (RI) RangeMedian RIInteraction Mechanism
Standard Non-Polar DB-1, DB-5, HP-5, SE-30906 – 943923 Dispersive (van der Waals)
Semi-Standard Non-Polar DB-17, DB-1301874 – 953913 Dispersive + Weak Dipole
Standard Polar DB-Wax, Carbowax 20M1127 – 12001144 Strong Dipole-Dipole

Note: The variance in the reported ranges (e.g., 906 vs. 943 on non-polar phases) is primarily due to differences in column film thickness, exact temperature programming, and carrier gas velocity across different historical studies. A self-validating protocol is required to lock in exact values for your specific instrument.

Experimental Protocol: Self-Validating RI Determination Workflow

To ensure trustworthiness and reproducibility, the determination of retention indices must be a self-validating system. The following protocol utilizes a Linear Temperature Program and an internal standard to continuously verify system suitability.

Materials & Reagents
  • Analyte: (+)-2-Butyl butyrate standard (≥98% purity).

  • Reference Standard: C8​−C20​ n-alkane mixture (even and odd carbon numbers).

  • Internal Standard (IS): Ethyl octanoate (chosen because it elutes in a clear window away from the target analyte).

  • Solvent: GC-grade Hexane.

Step-by-Step Methodology
  • System Suitability Test (SST): Inject 1 µL of the C8​−C20​ n-alkane ladder.

    • Causality: This establishes the retention time ( tr​ ) boundaries. The system is validated only if the R2 value of the alkane carbon number versus retention time is >0.995, proving the temperature ramp is linear and stable.

  • Sample Preparation: Dilute (+)-2-butyl butyrate to 50 ppm in hexane. Spike with 50 ppm of the IS.

  • GC-FID Injection: Inject 1 µL using a 1:50 split ratio at an inlet temperature of 250°C.

    • Causality: Esters possess high response factors in FID. A high split ratio prevents stationary phase overloading, which would otherwise cause peak fronting, skew the apex retention time, and invalidate the RI calculation.

  • Temperature Program: Set the oven to 40°C (hold 2 min), then ramp at 5°C/min to 250°C.

    • Causality: A slow, constant heating rate ensures that the thermodynamic partitioning of the analyte remains linear relative to the n-alkanes, allowing the use of the Linear Retention Index (LRI) equation.

  • Detection: FID set to 250°C with H2​ (30 mL/min), Air (300 mL/min), and He makeup gas (25 mL/min).

  • Data Processing & LRI Calculation: Calculate the index using the van Den Dool and Kratz equation:

    LRI=100×[n+tr(N)​−tr(n)​tr(u)​−tr(n)​​]

    (Where tr(u)​ is the analyte retention time, and tr(n)​ and tr(N)​ are the retention times of the adjacent n-alkanes).

Analytical Workflow Visualization

The following diagram illustrates the logical flow and self-validating checks of the GC-FID RI determination process.

G SST 1. System Suitability Test Inject C8-C20 n-Alkane Ladder Validation1 Linearity Check (R² > 0.995?) SST->Validation1 Extract tr values Sample 2. Sample Injection (+)-2-Butyl Butyrate + IS (Split 1:50) Validation1->Sample Pass Separation 3. Capillary GC Separation (DB-5 or DB-Wax) Sample->Separation 1 µL Volatilized Detection 4. FID Detection (250°C, Isothermal/Temp Ramp) Separation->Detection Elution by b.p. & polarity Calculation 5. LRI Calculation Interpolate against Alkane tr Detection->Calculation Peak Apex tr Output Validated Retention Index Calculation->Output van Den Dool & Kratz Eq.

Caption: Self-validating GC-FID workflow for determining the Linear Retention Index of (+)-2-butyl butyrate.

Conclusion & Application

When benchmarking (+)-2-butyl butyrate, the choice of stationary phase is paramount. For general screening of volatilomes (such as those found in artisanal PDO cheeses where this ester contributes to fruity notes [2]), a standard non-polar column (DB-5) is recommended due to its high theoretical plate count and stability. However, if the matrix contains co-eluting aliphatic hydrocarbons, switching to a polar phase (DB-Wax) leverages the ester's dipole moment to shift its retention index from ~923 to ~1144, effectively separating it from non-polar interferences.

By strictly adhering to a self-validating protocol utilizing an n-alkane ladder and appropriate split ratios, researchers can ensure their FID data is robust, reproducible, and ready for cross-laboratory comparison.

References

  • National Center for Biotechnology Information (NIST Mass Spectrometry Data Center). "2-Butyl butyrate | C8H16O2 | CID 13174 - Experimental Properties: Kovats Retention Index." PubChem. URL:[Link]

  • Foligni, R., et al. "Queijo Serra da Estrela PDO Cheese: Investigation into Its Morpho-Textural Traits, Microbiota, and Volatilome." MDPI Foods, 2022. URL:[Link]

Safety & Regulatory Compliance

Safety

(+)-2-Butyl butyrate proper disposal procedures

Standard Operating Procedure: Handling and Disposal of (+)-2-Butyl Butyrate As drug development and chemical synthesis workflows become increasingly complex, laboratory safety and precise waste management are paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of (+)-2-Butyl Butyrate

As drug development and chemical synthesis workflows become increasingly complex, laboratory safety and precise waste management are paramount. (+)-2-Butyl butyrate (also known as sec-butyl butyrate) is a volatile ester frequently utilized as a solvent, flavoring agent, and synthetic intermediate. While it offers excellent solvency for lipophilic compounds, its physicochemical properties demand strict operational discipline.

This guide provides researchers and safety officers with a comprehensive, self-validating framework for the handling, segregation, and disposal of (+)-2-Butyl butyrate, ensuring full compliance with federal safety and environmental regulations.

Chemical Profile & Operational Impact

Understanding the quantitative properties of (+)-2-Butyl butyrate is the first step in predicting its behavior in the lab. The following data dictates our handling and disposal strategies [1].

PropertyValueCausality / Operational Impact
Formula / CID C8H16O2 / 13174Highly lipophilic; rapidly strips epidermal lipids, requiring nitrile or butyl rubber PPE.
Flash Point 58.89 °C (138 °F)Falls below the 60 °C threshold, classifying it as an EPA D001 Ignitable waste.
Density 0.86 g/mLLighter than water; will float on aqueous layers. Do not use water streams for fire/spills.
Water Solubility ~117.8 mg/L (Insoluble)Causes immediate biphasic separation in aqueous waste streams, complicating disposal.
Vapor Pressure 1.09 mmHg @ 25 °CGenerates sufficient vapor at room temperature to require continuous fume hood ventilation.

Hazard Assessment & Causality

According to the Globally Harmonized System (GHS) and OSHA's Hazard Communication Standard [3], (+)-2-Butyl butyrate is classified under the following hazard codes:

  • H226 (Flammable liquid and vapor): The flash point of 58.89 °C means that while it does not readily ignite at standard room temperature, any localized heating (e.g., hot plates, exothermic reactions) can quickly generate vapor concentrations that exceed the lower explosive limit (LEL).

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The ester's lipophilicity allows it to penetrate and dissolve the protective lipid bilayer of the skin and mucous membranes.

Because its flash point is exactly 138 °F, it strictly meets the Environmental Protection Agency (EPA) characteristic definition for D001 (Ignitable) Hazardous Waste [2]. Consequently, it must never be disposed of down the drain or mixed with incompatible oxidizing waste streams.

Operational Handling Protocol

To ensure safety, every handling procedure must be a self-validating system —meaning the protocol includes inherent checks to verify it is being executed correctly.

Step 1: Environmental Preparation

  • Action: Conduct all transfers and reactions involving (+)-2-Butyl butyrate inside a certified chemical fume hood.

  • Validation Check: Before opening the reagent bottle, verify the fume hood face velocity monitor reads between 80–120 feet per minute (fpm). A green indicator light or stable digital readout confirms adequate capture velocity for volatile esters.

Step 2: PPE Selection

  • Action: Don standard laboratory PPE, specifically prioritizing heavy-duty nitrile or butyl rubber gloves.

  • Validation Check: Perform a visual and tactile inflation test on the gloves prior to donning. If the glove holds trapped air without deflating, the barrier integrity is intact.

Step 3: Liquid Transfer

  • Action: Use a glass or PTFE-lined syringe/pipette for volumetric transfers. If transferring from a bulk drum (>5 gallons), use grounding and bonding cables.

  • Validation Check: For bulk transfers, verify continuity with a multimeter (reading < 10 ohms) between the source drum and the receiving vessel to ensure static electricity cannot discharge and ignite the H226 vapors.

Waste Accumulation & Segregation Protocol

Improper mixing of (+)-2-Butyl butyrate with aqueous or halogenated waste dramatically increases disposal costs and safety risks. Follow this self-validating segregation workflow.

WasteSegregation Start Waste Generation: (+)-2-Butyl Butyrate Aqueous Aqueous Mixture? Start->Aqueous Halogenated Contains Halogens? Aqueous->Halogenated No AqWaste Aqueous Waste (Trace Organics) Aqueous->AqWaste Yes OrgNonHal Organic Non-Halogenated Waste Stream Halogenated->OrgNonHal No OrgHal Organic Halogenated Waste Stream Halogenated->OrgHal Yes Labeling Attach EPA D001 Ignitable Label OrgNonHal->Labeling OrgHal->Labeling AqWaste->Labeling Storage Store in Flammables Cabinet (< 90 Days) Labeling->Storage Pickup EH&S / Vendor Pickup Storage->Pickup

Caption: Workflow for (+)-2-Butyl Butyrate Waste Segregation and Disposal.

Step 1: Container Selection & Compatibility

  • Action: Select a high-density polyethylene (HDPE) or glass waste carboy designated exclusively for "Organic Non-Halogenated Waste."

  • Validation Check: Invert the empty, capped container before use. If no trapped air escapes, the cap's PTFE seal is intact, preventing volatile ester emissions during storage.

Step 2: Waste Addition

  • Action: Slowly pour the (+)-2-Butyl butyrate waste into the carboy using a funnel.

  • Validation Check: Observe the liquid inside the waste container. Because (+)-2-Butyl butyrate is insoluble in water (117.8 mg/L) and has a density of 0.86 g/mL, it will form a distinct floating layer if aqueous waste was accidentally introduced. If a biphasic layer is observed, immediately halt addition, cap the bottle, and notify Environmental Health and Safety (EH&S) of a mixed waste stream.

Proper Disposal & Manifesting Procedures

Once the waste container is 80% full, it must be transitioned from active accumulation to terminal disposal.

Step 1: Regulatory Labeling

  • Action: Attach a standardized Hazardous Waste tag. You must explicitly list "(+)-2-Butyl butyrate" and check the "Flammable/Ignitable" box to designate the EPA D001 characteristic [2].

  • Validation Check: Cross-reference the volume listed on the tag with the visual meniscus level on the carboy. The documented volume must match the physical volume to comply with RCRA manifesting rules.

Step 2: Storage & Staging

  • Action: Move the sealed, labeled waste container to a grounded, fire-rated flammables storage cabinet.

  • Validation Check: Check the accumulation start date on the label. The date must be less than 90 days from the current date (for Large Quantity Generators) to ensure compliance with EPA storage limits.

Emergency Spill Response

In the event of an accidental release, (+)-2-Butyl butyrate's volatility and flammability require immediate, structured intervention.

SpillResponse Spill Spill Detected: (+)-2-Butyl Butyrate Assess Assess Volume & Location Spill->Assess Major Major Spill (>1L) or Outside Fume Hood Assess->Major Minor Minor Spill (<1L) Inside Fume Hood Assess->Minor Evacuate Evacuate Lab & Call EH&S Major->Evacuate PPE Don Appropriate PPE (Nitrile Gloves, Goggles) Minor->PPE Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Collect in Sealable Waste Container Absorb->Collect Label Label as D001 Hazardous Waste Collect->Label

Caption: Emergency Spill Response Workflow for (+)-2-Butyl Butyrate.

Minor Spill Protocol (Self-Validating):

  • Eliminate Ignition Sources: Immediately turn off all hot plates, stirrers, and nearby electrical equipment.

  • Containment: Pour an inert absorbent (e.g., vermiculite, diatomaceous earth, or dry sand) starting from the perimeter of the spill and working inward to prevent spreading. Do not use combustible absorbents like sawdust.

  • Validation Check: Visually inspect the spill area after applying the absorbent. A properly absorbed spill will leave no glossy liquid sheen on the surface. If a sheen remains, apply additional absorbent until the surface appears completely matte and dry.

  • Collection: Use a non-sparking tool (e.g., plastic dustpan) to scoop the saturated absorbent into a sealable hazardous waste bag or bucket. Label as D001 solid hazardous waste.

References

  • PubChem. "2-Butyl butyrate | C8H16O2 | CID 13174" National Center for Biotechnology Information. Available at:[Link]

  • Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." US EPA. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." US Department of Labor. Available at:[Link]

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